3,5-Bis(trifluoromethyl)ethylbenzene
Description
Contextualization of Fluorinated Aromatic Hydrocarbons in Contemporary Chemical Science
Fluorinated aromatic hydrocarbons, a class of organic compounds where one or more hydrogen atoms on an aromatic ring are replaced by fluorine, are pivotal in modern chemistry. numberanalytics.com The introduction of fluorine atoms dramatically alters the physical, chemical, and biological properties of the parent hydrocarbon. numberanalytics.com This is due to fluorine's high electronegativity, which influences the electron distribution within the molecule, enhancing properties like lipophilicity, metabolic stability, and bioavailability. numberanalytics.comnumberanalytics.com
These unique characteristics make fluorinated aromatics highly valuable in diverse applications. In the pharmaceutical industry, they are instrumental in creating more effective and safer drugs. numberanalytics.com In materials science, they are used to produce advanced polymers and materials with superior thermal stability and chemical resistance. numberanalytics.com The history of these compounds dates back to the early 20th century, and advancements in organofluorine chemistry have continually expanded their synthetic accessibility and utility. numberanalytics.com
Significance of Trifluoromethyl Groups in Modern Organic Synthesis and Material Design
The trifluoromethyl (-CF3) group is a particularly impactful substituent in organic chemistry. nih.govwikipedia.org Its strong electron-withdrawing nature and the stability of the carbon-fluorine bond confer remarkable properties to molecules. mdpi.com The C-F bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of compounds containing a trifluoromethyl group. mdpi.com
The incorporation of -CF3 groups can significantly enhance a molecule's lipophilicity, which is crucial for its ability to permeate biological membranes. mdpi.com This property, combined with increased stability, makes the trifluoromethyl group a valuable addition in drug design, often used to optimize the pharmacokinetic and pharmacodynamic profiles of therapeutic compounds. mdpi.comchemicalbook.com Furthermore, in materials science, the -CF3 group is utilized to create specialized polymers and coatings with unique physical and chemical properties. chemicalbook.com
Rationale for Investigating 3,5-Bis(trifluoromethyl)ethylbenzene: A Key Scaffolding for Advanced Research
The specific structure of this compound, featuring two trifluoromethyl groups on a phenyl ring attached to an ethyl group, makes it a valuable building block in synthetic chemistry. This arrangement provides a robust and versatile scaffold for constructing more complex molecules. The presence of the 3,5-bis(trifluoromethyl)phenyl moiety is known to improve the pharmacodynamic and pharmacokinetic properties of compounds. nih.govmdpi.com
This structural motif is found in several widely used drugs, highlighting its importance in medicinal chemistry. nih.gov Research has demonstrated that derivatives of 3,5-bis(trifluoromethyl)phenyl structures can act as potent inhibitors of drug-resistant bacteria, underscoring the therapeutic potential of this chemical framework. nih.gov
Overview of Research Trajectories and Methodological Approaches for Comprehensive Analysis
Current research on compounds like this compound and its derivatives follows several key trajectories. A primary focus is on the synthesis of novel derivatives and the exploration of their biological activities. For instance, researchers have successfully synthesized pyrazole (B372694) derivatives containing the 3,5-bis(trifluoromethyl)phenyl group and evaluated their antimicrobial properties. nih.govmdpi.com
Methodologically, the synthesis often involves multi-step reaction sequences. For example, the synthesis of related structures has been achieved through a two-step process starting from commercially available materials like 3,5-bis(trifluoromethyl)benzylamine (B151408) and 1-fluoro-2-nitrobenzene (B31998). mdpi.comresearchgate.net The characterization of these new compounds relies on a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), to confirm their structures. mdpi.com
Scope and Objective of Current Research Efforts on this compound
The overarching goal of research involving this compound and its analogs is to leverage its unique properties for the creation of novel and effective molecules. In medicinal chemistry, the objective is to design and synthesize new drug candidates with improved efficacy, particularly against resistant pathogens. nih.gov In materials science, the aim is to develop new polymers and functional materials with enhanced thermal, chemical, and optical properties. numberanalytics.com
The strategic placement of the two trifluoromethyl groups on the benzene (B151609) ring offers a powerful tool for fine-tuning molecular properties to achieve desired outcomes in these diverse fields. mdpi.com
Physicochemical Properties of this compound and Related Compounds
| Property | 1-Ethynyl-3,5-bis(trifluoromethyl)benzene |
| CAS Number | 88444-81-9 |
| Molecular Formula | C10H4F6 |
| Molecular Weight | 238.13 g/mol |
| Boiling Point | 147-148 °C |
| Density | 1.346 g/mL at 25 °C |
| Refractive Index | n20/D 1.4230 |
This table presents key physical properties of a closely related compound, 1-Ethynyl-3,5-bis(trifluoromethyl)benzene, to provide context for the characteristics of this class of molecules. sigmaaldrich.comsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6/c1-2-6-3-7(9(11,12)13)5-8(4-6)10(14,15)16/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULYVKGGFXIBES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Derivatization of 3,5 Bis Trifluoromethyl Ethylbenzene
Precursor Synthesis and Building Block Elaboration for 3,5-Bis(trifluoromethyl)ethylbenzene
The efficient synthesis of this compound is highly dependent on the availability of a suitable precursor, typically a halogenated derivative of 1,3-bis(trifluoromethyl)benzene (B1330116). This section details the strategic functionalization of the starting aromatic ring and the regioselective introduction of the key trifluoromethyl and halide moieties.
Strategic Functionalization of Starting Aromatic Nuclei
The primary starting material for the synthesis of this compound is 1,3-bis(trifluoromethyl)benzene. This commercially available compound serves as the foundational aromatic nucleus onto which further functionalization is performed. The strong electron-withdrawing nature of the two trifluoromethyl groups deactivates the benzene (B151609) ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position relative to both CF3 groups (i.e., the 5-position). This inherent reactivity is exploited for the regioselective introduction of a handle for subsequent cross-coupling reactions.
Methodologies for the Regioselective Introduction of Trifluoromethyl Moieties
While this article focuses on the derivatization of 1,3-bis(trifluoromethyl)benzene, it is pertinent to mention that the regioselective introduction of trifluoromethyl groups onto an aromatic ring is a significant area of research in fluorine chemistry. researchgate.netnih.govgoogle.com Methods for direct C-H trifluoromethylation have been developed, often employing radical or metal-catalyzed pathways. nih.govgoogle.com For the synthesis of the 1,3-bis(trifluoromethyl)benzene precursor itself, multi-step classical methods starting from m-xylene (B151644) are often employed on an industrial scale.
A crucial step in preparing a versatile precursor for this compound is the regioselective bromination of 1,3-bis(trifluoromethyl)benzene. This reaction yields 3,5-bis(trifluoromethyl)bromobenzene (B1265498), a key intermediate for subsequent cross-coupling reactions. google.comgoogle.com An efficient process for this transformation involves the reaction of 1,3-bis(trifluoromethyl)benzene with a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) in a mixture of glacial acetic acid and sulfuric acid. google.com This method has been shown to provide high yields of the desired product with good regioselectivity. google.com
| Starting Material | Reagent | Solvent | Product | Yield | Reference |
| 1,3-Bis(trifluoromethyl)benzene | 1,3-Dibromo-5,5-dimethylhydantoin | Glacial Acetic Acid / Sulfuric Acid | 3,5-Bis(trifluoromethyl)bromobenzene | High | google.com |
Stereoselective Formation of Chiral Precursors
The target molecule, this compound, is achiral. Therefore, stereoselective formation of chiral precursors is not directly applicable to its synthesis. However, it is noteworthy that related chiral alcohols, such as (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol, can be synthesized with high enantioselectivity via asymmetric transfer hydrogenation of the corresponding ketone, 3,5-bis(trifluoromethyl)acetophenone. nih.govrsc.org Such chiral building blocks are valuable for the synthesis of more complex, biologically active molecules. This methodology highlights a potential pathway for creating chiral derivatives of the 3,5-bis(trifluoromethyl)phenyl scaffold.
Core Skeleton Construction of this compound
The construction of the final this compound molecule is typically achieved by forming a carbon-carbon bond between the 3,5-bis(trifluoromethyl)phenyl precursor and an ethyl group. Catalytic cross-coupling reactions are the most prominent strategies for this transformation.
Catalytic Cross-Coupling Strategies for Ethylbenzene (B125841) Moiety Assembly
Among the various cross-coupling reactions, the Kumada coupling has been reported as an effective method for the synthesis of 3-alkyl-trifluoromethylbenzenes, which is directly applicable to the synthesis of this compound. researchgate.net This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org
In a typical procedure, 3,5-bis(trifluoromethyl)bromobenzene is reacted with an ethyl Grignard reagent, such as ethyl magnesium bromide, in the presence of a suitable nickel catalyst. researchgate.net The choice of ligand for the nickel catalyst can be crucial in minimizing side products. researchgate.net
| Aryl Halide | Grignard Reagent | Catalyst System | Product | Reference |
| 3,5-Bis(trifluoromethyl)bromobenzene | Ethyl magnesium bromide | NiCl2 / Xantphos | This compound | researchgate.net |
While specific examples for the synthesis of this compound using Suzuki or Negishi couplings were not found in the immediate search, these methods represent viable alternative strategies. The Suzuki coupling, which utilizes an organoboron reagent, and the Negishi coupling, which employs an organozinc reagent, are both powerful and versatile C-C bond-forming reactions with broad functional group tolerance. wikipedia.orgorganic-chemistry.orgresearchgate.netacs.org Their application would involve the reaction of 3,5-bis(trifluoromethyl)bromobenzene with a suitable ethyl-boron or ethyl-zinc reagent, respectively, in the presence of a palladium catalyst.
Directed Aromatic Functionalization Approaches for C-C Bond Formation
Direct C-H functionalization presents an alternative, more atom-economical approach to the synthesis of this compound, as it would circumvent the need for pre-halogenation of the aromatic ring. This strategy involves the direct coupling of a C-H bond in 1,3-bis(trifluoromethyl)benzene with a source of the ethyl group. While powerful, achieving high regioselectivity in the C-H functionalization of arenes with multiple C-H bonds can be challenging.
Currently, there are no specific, high-yielding reports in the surveyed literature for the direct C-H ethylation of 1,3-bis(trifluoromethyl)benzene to selectively form this compound. The development of such a method would represent a significant advancement in the synthesis of this class of compounds.
Optimization of Reaction Conditions for Yield and Selectivity Enhancement
The efficient synthesis of this compound derivatives relies heavily on the meticulous optimization of reaction parameters to maximize product yield and ensure high selectivity. Researchers have explored various conditions for key synthetic transformations, such as halogenation, oxidation, and carbon-nitrogen bond formation, to develop robust and efficient protocols.
For instance, in the synthesis of the vital intermediate 3,5-bis(trifluoromethyl)bromobenzene from 1,3-bis(trifluoromethyl)benzene, reaction conditions have been finely tuned. A preferred method involves bromination using N,N'-dibromo-5,5-dimethylhydantoin in a solvent system of sulfuric acid and acetic acid. google.com The ratio of these acids and the reaction temperature are critical variables. Optimal results are often achieved with a sulfuric acid to acetic acid ratio of approximately 5:1 to 7:1 (v/v) and maintaining the reaction temperature between 40°C and 50°C, with 45°C being identified as the most effective temperature. google.com
Similarly, the synthesis of N-substituted derivatives, such as N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline, has been optimized to achieve near-quantitative yields. The reaction between (3,5-bis(trifluoromethyl)phenyl)methanamine and 1-fluoro-2-nitrobenzene (B31998) in the presence of potassium carbonate in anhydrous dimethylformamide (DMF) at room temperature for 72 hours resulted in a 98% yield. mdpi.comresearchgate.net The subsequent reduction of the nitro group to form N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine using a Palladium-carbon (Pd-C) catalyst under a hydrogen atmosphere also proceeds with high efficiency, yielding 97% of the desired product. mdpi.comresearchgate.net
The oxidation of 3,5-bis(trifluoromethyl)phenyl-1-hydroxyethane to produce 3,5-bis(trifluoromethyl)acetophenone offers another example of process optimization. google.com This transformation can be efficiently carried out using hydrogen peroxide as the oxidant in the presence of a phase transfer catalyst, such as Aliquat 336, and an oxidation catalyst like sodium tungstate. google.com The reaction temperature is typically maintained between 30°C and the solvent's reflux temperature. google.com Upon completion, cooling the mixture to around 40°C facilitates phase separation for product isolation. google.com
The following table summarizes optimized conditions for several key synthetic reactions involving 3,5-bis(trifluoromethyl)phenyl derivatives.
| Target Compound | Starting Materials | Reagents & Catalyst | Solvent | Temperature | Yield |
| 3,5-Bis(trifluoromethyl)bromobenzene | 1,3-Bis(trifluoromethyl)benzene | N,N'-Dibromo-5,5-dimethylhydantoin | H₂SO₄/Acetic Acid | 45°C | High |
| N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline | (3,5-Bis(trifluoromethyl)phenyl)methanamine, 1-Fluoro-2-nitrobenzene | K₂CO₃ | Anhydrous DMF | 25°C | 98% mdpi.comresearchgate.net |
| N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine | N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline | H₂, 10% Pd-C | Ethanol | 25°C | 97% mdpi.comresearchgate.net |
| 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene | 3,5-Bis-(trifluoromethyl)benzyl chloride | Sodium azide | Biphasic system (Phase-transfer catalysis) | Not specified | 94% researchgate.net |
| 3,5-Bis(trifluoromethyl)acetophenone | 3,5-Bis(trifluoromethyl)phenyl-1-hydroxyethane | H₂O₂, Sodium tungstate, Aliquat 336 | Inert solvent | 30°C - Reflux | Excellent |
| Pyrazole (B372694) Aldehyde Derivative | 3',5'-Bis(trifluoromethyl)acetophenone, 4-Hydrazinobenzoic acid | Vilsmeier-Haack reagent (POCl₃/DMF) | Ethanol, then DMF | Reflux | Good |
Mechanistic Investigations of Key Synthetic Transformations
Understanding the underlying mechanisms of the reactions used to synthesize this compound and its derivatives is fundamental for optimizing conditions and overcoming synthetic challenges. Key transformations often involve electrophilic aromatic substitution, nucleophilic substitution, and organometallic reactions.
The bromination of 1,3-bis(trifluoromethyl)benzene is a classic example of an electrophilic aromatic substitution. The strong electron-withdrawing nature of the two trifluoromethyl groups deactivates the benzene ring and directs the incoming electrophile (Br+) to the meta-position (C5), which is the only available position for substitution, leading to the highly selective formation of 3,5-bis(trifluoromethyl)bromobenzene.
The synthesis of N-aryl and N-benzyl derivatives often proceeds via nucleophilic aromatic substitution (SNA_r). For example, the reaction of 1-fluoro-2-nitrobenzene with (3,5-bis(trifluoromethyl)phenyl)methanamine involves the attack of the amine nucleophile on the electron-deficient aromatic ring, displacing the fluoride (B91410) leaving group. mdpi.comresearchgate.net The presence of the nitro group ortho to the fluorine atom is crucial as it activates the ring towards nucleophilic attack.
The preparation of intermediates like 3,5-bis(trifluoromethyl)acetophenone can involve the formation of a Grignard reagent from 3,5-bis(trifluoromethyl)bromobenzene. google.comnih.gov This involves the reaction of the bromide with magnesium to form an organomagnesium reagent, which is a powerful nucleophile. Subsequent reaction with an electrophile like acetaldehyde (B116499) yields 3,5-bis(trifluoromethyl)phenyl-1-hydroxyethane. google.com Mechanistic studies in this area also focus on safety, as trifluoromethylphenyl Grignard reagents can be explosive upon loss of solvent or moderate heating, necessitating careful control of reaction conditions. nih.gov
Another significant transformation is the Vilsmeier-Haack reaction used to synthesize pyrazole aldehyde intermediates. mdpi.com This reaction mechanistically involves the formation of a Vilsmeier reagent (a chloroiminium ion) from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich hydrazone intermediate, leading to formylation and subsequent cyclization to the pyrazole ring system. mdpi.com
Enantioselective and Diastereoselective Synthesis of this compound Derivatives
The synthesis of chiral derivatives of this compound is of significant interest, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit desired biological activity. Achieving high levels of enantioselectivity and diastereoselectivity requires the use of asymmetric synthesis strategies. While specific examples directly targeting this compound are specialized, the principles are well-established in organic synthesis.
The focus of these strategies is often on the creation of stereogenic centers or axes of chirality. The bulky and strongly electron-withdrawing 3,5-bis(trifluoromethyl)phenyl group can exert significant steric and electronic influence on a reacting center, which can be leveraged to control stereochemical outcomes. Asymmetric transformations such as alkylations, additions, and reductions are employed to introduce chirality. For instance, the asymmetric reduction of a ketone like 3,5-bis(trifluoromethyl)acetophenone could yield a chiral alcohol.
Chiral Catalyst Development for Asymmetric Transformations
Central to enantioselective synthesis is the development of effective chiral catalysts. These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. For transformations involving 3,5-bis(trifluoromethyl)phenyl substrates, catalysts must be robust and highly active.
Drawing parallels from similar synthetic challenges, chiral phosphoric acids (CPAs) have emerged as powerful catalysts for a variety of enantioselective reactions. nih.gov A CPA catalyst could, for example, protonate a substrate and form a chiral ion pair, guiding the approach of a nucleophile from a specific face. The development of such catalysts for derivatives of this compound would involve tailoring the catalyst's structure, particularly the chiral backbone (e.g., BINOL-derived), to accommodate the sterically demanding and electronically unique substrate. The goal is to maximize the steric and electronic differentiation in the transition state, leading to high enantiomeric excess (ee).
Stereochemical Control in Alkylation and Functionalization Reactions
Controlling stereochemistry during alkylation and other functionalization reactions is a key challenge. This can be achieved through several methods, including the use of chiral auxiliaries, substrates, or catalysts. In the context of 3,5-bis(trifluoromethyl)phenyl derivatives, the bulky nature of the substituent can be an advantage.
For example, in an alkylation reaction on a prochiral enolate containing the 3,5-bis(trifluoromethyl)phenyl moiety, the substituent can act as a stereodirecting group, blocking one face of the molecule and forcing the incoming electrophile to attack from the less hindered side. Furthermore, strategies like dynamic kinetic resolution (DKR) can be employed. nih.gov In a DKR process, a racemic starting material is continuously interconverted between its enantiomers under the reaction conditions, while a chiral catalyst selectively converts one of the enantiomers into the desired product, theoretically allowing for a 100% yield of a single stereoisomer. nih.gov
Scale-Up Considerations and Process Development in Laboratory and Pilot-Scale Research
Translating a laboratory synthesis of a this compound derivative to a pilot or industrial scale introduces a new set of challenges related to cost, safety, efficiency, and environmental impact. A key consideration is the development of a process that is amenable to large-scale manufacturing, uses cost-effective reagents, and minimizes waste. google.comresearchgate.net
Process development often involves moving from less efficient batch processes to more streamlined operations. For example, the synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene was initially developed as a batch process. researchgate.net However, due to the formation of the toxic and explosive hydrazoic acid, significant safety controls were required. researchgate.net The transition to a microflow reactor improved the safety profile and represents a common strategy in process development. researchgate.net Economic viability is also paramount; process optimization aims to maximize the net present value (NPV) by minimizing operating costs, which includes raw materials, utilities, and labor. olemiss.edu
Reactor Design and Process Intensification Studies
Reactor design and process intensification are at the heart of modern chemical manufacturing, aiming to make processes safer, cleaner, and more efficient. dtu.dk Process intensification seeks to drastically improve manufacturing by redesigning equipment and processes, for example, by combining reaction and separation into a single unit. dtu.dk
For hazardous reactions, reactor choice is critical. The synthesis of azides, for instance, benefits greatly from moving from a standard batch reactor to a microcapillary tube reactor. researchgate.net Flow synthesis in a microreactor avoids the headspace present in batch reactors, preventing the accumulation of dangerous volatile compounds like hydrazoic acid. researchgate.net
For more complex processes like the production of ethylbenzene, which involves multiple reactions and separations, advanced reactor configurations are designed. daneshyari.com A side-reactor column (SRC) is an innovative design that separates the reaction and distillation units, which is advantageous when the optimal temperatures for reaction and separation differ significantly. daneshyari.comresearchgate.net In such a setup, a liquid stream is withdrawn from the distillation column, passed through an external reactor where the reaction occurs, and then fed back into the column. daneshyari.com This allows for independent optimization of both the reaction and separation steps, reducing costs and energy consumption compared to conventional processes. researchgate.net
The table below compares features of different reactor types relevant to the synthesis of chemical intermediates.
| Reactor Type | Key Features | Advantages | Disadvantages | Typical Application |
| Batch Reactor | All reagents added at the start; reaction proceeds over time. | Versatile, good for small-scale and multi-product plants. | Potential for poor heat transfer, safety risks with hazardous volatiles (headspace), less efficient for large volumes. | Laboratory synthesis, initial process development. researchgate.net |
| Microcapillary Flow Reactor | Continuous flow through small channels. | Excellent heat and mass transfer, enhanced safety (small volumes, no headspace), easy to scale out. | Potential for clogging, limited to fluidic reactions. | Reactions with hazardous materials (e.g., azides, organometallics). researchgate.net |
| Side-Reactor Column (SRC) | External reactor coupled to a distillation column. | Independent optimization of reaction and separation conditions, overcomes temperature mismatch, improves efficiency. daneshyari.comresearchgate.net | More complex design and control than conventional setups. | Multi-step reaction/separation processes like ethylbenzene production. daneshyari.comresearchgate.net |
| Tubular Reactor (PFR) | Continuous flow through a pipe or tube. | High conversion per unit volume, good heat transfer, suitable for large-scale continuous production. | Temperature control can be difficult, not ideal for very slow reactions. | Large-scale, single-product chemical manufacturing. daneshyari.com |
Implementation of Green Chemistry Principles in Synthetic Optimization
The optimization of synthetic routes for fine chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. uni-saarland.denih.gov These principles encourage the development of environmentally benign processes without compromising yield or purity. nih.gov While specific studies on the green synthesis of this compound are not extensively detailed in the literature, the application of these principles can be inferred from methodologies used for structurally similar compounds containing the 3,5-bis(trifluoromethyl)phenyl group.
Key green chemistry strategies applicable to the synthesis and optimization include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or ethylene (B1197577) glycol, or performing reactions under solvent-free conditions. nih.govresearchgate.net
Catalyst-Free and Metal-Free Reactions: Designing reactions that proceed efficiently without the need for heavy metal catalysts, which are often toxic and difficult to remove from the final product. mdpi.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. nih.gov
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product, thereby reducing waste. nih.gov
Recent research on related compounds highlights the practical application of these principles. For instance, the synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide has been achieved in moderate yield through a solventless direct amidation reaction at elevated temperatures, completely avoiding the use of catalysts or solvents. mdpi.com Similarly, a pseudo three-component reaction for synthesizing bis(coumarin)s has been developed using ethylene glycol as a recyclable and non-toxic solvent and promoter, eliminating the need for a catalyst. researchgate.net Another example is the p-Toluenesulfonic acid (PTSA)-catalyzed synthesis of 1,3,5-triarylbenzenes under solvent-free conditions, which is noted for its cheap catalyst, easy workup, and the formation of water as the only by-product. myttex.net
These examples demonstrate that synthetic routes for derivatives of 3,5-bis(trifluoromethyl)benzene can be optimized to be more ecologically and economically favorable.
| Synthetic Strategy for Related Compounds | Green Chemistry Principle Applied | Reference |
| Direct amidation of stearic acid with 3,5-bis(trifluoromethyl)benzylamine (B151408) | Solvent-free, Catalyst-free | mdpi.com |
| Synthesis of bis(coumarin)s using various aldehydes | Use of ethylene glycol as a green solvent, Catalyst-free | researchgate.net |
| Cyclotrimerization of acetophenones to 1,3,5-triarylbenzenes | Solvent-free, Use of an economical and recyclable catalyst (PTSA) | myttex.net |
| Nucleophilic aromatic substitution to form N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline | High yield (98%) reaction in DMF, a common but less green solvent | mdpi.comresearchgate.net |
Post-Synthetic Modification and Derivatization Strategies for this compound
Post-synthetic modification is a powerful tool for creating diverse molecular structures from a common chemical scaffold. For a molecule like this compound, derivatization strategies would typically target the ethyl group or the aromatic ring for the introduction of new functional groups, enabling the construction of more complex molecules.
Peripheral functional group interconversion (FGI) involves the transformation of one functional group into another. This is a cornerstone of multi-step organic synthesis. In the context of a derivatized this compound, this could involve, for example, the oxidation of the ethyl group to an alcohol, ketone, or carboxylic acid, which can then undergo further reactions.
When multiple reactive sites are present in a molecule, orthogonal protecting groups are essential. An orthogonal set of protecting groups allows for the selective removal of one group under specific conditions while leaving others intact. ub.edunih.gov This strategy is critical for the regioselective functionalization of complex molecules. ub.edu While the parent this compound lacks functional groups requiring protection, its derivatives would rely heavily on such strategies. Common protecting groups are designed to be stable to certain reaction conditions but labile to others (e.g., acid vs. base vs. hydrogenolysis vs. fluoride ions). sigmaaldrich.comresearchgate.net
| Protecting Group | Cleavage Conditions | Stable To |
| Alloc (Allyloxycarbonyl) | Pd(Ph₃P)₄ in CHCl₃/AcOH/NMM | TFA, piperidine, hydrazine (B178648) |
| ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 2% hydrazine in DMF | TFA, piperidine, Pd(0) |
| Mtt (Monomethoxytrityl) | 1% TFA in DCM | Pd(0), hydrazine, piperidine |
| Boc (tert-Butoxycarbonyl) | Strong acid (e.g., TFA) | Catalytic hydrogenation, morpholine |
| Tpseoc (2-(Triphenylsilyl)ethoxycarbonyl) | Fluoride ions (e.g., TBAF) | Acidic conditions (TFA), catalytic hydrogenation, morpholine |
This table presents a general overview of common orthogonal protecting groups and their properties, which would be applicable to the synthesis of complex derivatives of this compound. sigmaaldrich.comresearchgate.net
The 3,5-bis(trifluoromethyl)phenyl motif is frequently incorporated into larger, hybrid molecular architectures to impart specific properties such as lipophilicity, metabolic stability, or unique electronic characteristics. This is achieved by synthesizing derivatives of 3,5-bis(trifluoromethyl)benzene that can be conjugated to other molecular entities.
| Hybrid Molecule Type | Synthetic Precursor | Synthetic Strategy | Potential Application | Reference |
| Pyrazole-derived anilines | 3',5'-Bis(trifluoromethyl)acetophenone | Hydrazone formation followed by Vilsmeier-Haack reaction and reductive amination | Antibacterial agents | mdpi.com |
| N-Substituted benzene-1,2-diamine | 3,5-Bis(trifluoromethyl)benzylamine | Nucleophilic aromatic substitution followed by nitro group reduction | Building blocks for organocatalysts, benzimidazoles | mdpi.comresearchgate.net |
| N-Substituted fatty acid amides | 3,5-Bis(trifluoromethyl)benzylamine | Solvent-free direct amidation with stearic acid | Materials science, organic electronics | mdpi.com |
| Bis-epipodophyllotoxin analogs | (Hypothetical use of a functionalized derivative) | Structure-based design and multi-step synthesis | Anticancer agents targeting topoisomerase II | nih.gov |
Understanding reaction mechanisms is fundamental to optimizing chemical processes. The synthesis of labeled analogues, typically involving isotopic enrichment (e.g., ²H, ¹³C, ¹⁵N), allows chemists to trace the fate of atoms and molecules throughout a reaction pathway.
For compounds containing the 3,5-bis(trifluoromethyl)phenyl group, there is a powerful, intrinsic spectroscopic probe: the fluorine-19 (¹⁹F) nucleus. The two CF₃ groups provide a strong and clear signal in ¹⁹F NMR spectroscopy, which is highly sensitive to the local chemical environment. This "natural label" can be used to monitor reaction progress and identify intermediates without the need for isotopic synthesis. For example, the hydrodebromination of 1-bromo-3,5-bis(trifluoromethyl)benzene can be effectively tracked using ¹⁹F NMR by monitoring the disappearance of the starting material's signal and the appearance of the product's signal, often in relation to a fluorinated internal standard like fluorobenzene. rsc.org This technique allows for precise quantification of reaction yield and kinetics. rsc.org
Should a study require tracing the ethyl group or the benzene ring itself, specific labeling with deuterium (B1214612) (²H) or carbon-13 (¹³C) would be necessary. For instance, synthesizing this compound with a ¹³C-labeled ethyl group would allow for mechanistic investigation of reactions occurring at that site using ¹³C NMR spectroscopy or mass spectrometry.
Advanced Spectroscopic and Structural Characterization Techniques Applied to 3,5 Bis Trifluoromethyl Ethylbenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, and its application to 3,5-Bis(trifluoromethyl)ethylbenzene provides a wealth of information regarding its atomic connectivity and molecular structure.
Multi-Nuclear NMR Analysis (¹H, ¹³C, ¹⁹F, 2D NMR) for Comprehensive Structural Assignment
A comprehensive understanding of the structure of this compound is achieved through the combined analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra of its constituent nuclei: ¹H, ¹³C, and ¹⁹F.
¹H NMR Spectroscopy: The proton (¹H) NMR spectrum of this compound is expected to show distinct signals for the ethyl group and the aromatic protons. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern arising from spin-spin coupling. uic.edu The chemical shift of the methylene protons is anticipated to be around 2.7 ppm, while the methyl protons would appear further upfield at approximately 1.2 ppm, consistent with the data for ethylbenzene (B125841). uic.edudocbrown.info The aromatic region is expected to display two signals: a singlet for the proton at the C2 position and a singlet for the two equivalent protons at the C4 and C6 positions. chemicalbook.comchemicalbook.comresearchgate.net Based on related 3,5-bis(trifluoromethyl)phenyl derivatives, the lone aromatic proton (H-2) would likely appear as a singlet around 7.8 ppm, and the two equivalent protons (H-4 and H-6) would also be a singlet slightly upfield. mdpi.com
¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, six distinct signals are expected. docbrown.info The ethyl group carbons, based on ethylbenzene data, would appear at approximately 29 ppm for the methylene carbon and 15 ppm for the methyl carbon. researchgate.netdocbrown.info The aromatic carbons will show more complex signals due to coupling with the fluorine atoms of the trifluoromethyl groups. The carbon atoms directly bonded to the trifluoromethyl groups (C3 and C5) are expected to appear as a quartet due to one-bond C-F coupling (¹JCF). chemicalbook.com The CF₃ carbon itself will also be a quartet. The other aromatic carbons (C1, C2, C4, and C6) will also exhibit splitting, though with smaller coupling constants, due to two- and three-bond C-F couplings. chemicalbook.com
¹⁹F NMR Spectroscopy: The fluorine-19 (¹⁹F) NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single signal is expected for the six equivalent fluorine atoms of the two trifluoromethyl groups. This signal will likely appear as a singlet in the proton-decoupled spectrum. nih.govrsc.org The chemical shift of this signal is anticipated to be in the region of -63 to -64 ppm, relative to CFCl₃, which is a typical range for trifluoromethyl groups attached to a benzene (B151609) ring. rsc.orgrsc.org
2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the ¹H and ¹³C signals.
COSY: A ¹H-¹H COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. researchgate.net
HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. It would show correlations between the ethyl methylene protons and the corresponding carbon, and between the ethyl methyl protons and its carbon. huji.ac.ilblogspot.com It would also link the aromatic protons to their respective carbon atoms.
HMBC: An HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the attachment of the ethyl group to the aromatic ring by showing correlations from the methylene protons to the C1, C2, and C6 carbons of the benzene ring.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Inferred from |
| ¹H (CH₃) | ~1.2 | Triplet | Ethylbenzene data uic.edudocbrown.info |
| ¹H (CH₂) | ~2.7 | Quartet | Ethylbenzene data uic.edudocbrown.info |
| ¹H (Ar-H4, H6) | ~7.7 | Singlet | 3,5-disubstituted aromatics mdpi.com |
| ¹H (Ar-H2) | ~7.8 | Singlet | 3,5-disubstituted aromatics mdpi.com |
| ¹³C (CH₃) | ~15 | - | Ethylbenzene data researchgate.netdocbrown.info |
| ¹³C (CH₂) | ~29 | - | Ethylbenzene data researchgate.netdocbrown.info |
| ¹⁹F (CF₃) | -63 to -64 | Singlet | Trifluoromethylbenzene data rsc.orgrsc.org |
Table 1: Predicted NMR Spectroscopic Data for this compound
Solid-State NMR Investigations for Supramolecular Assemblies and Polymorphism
While solution-state NMR provides information about the molecule in an isotropic environment, solid-state NMR (ssNMR) can offer insights into the structure and arrangement of molecules in the solid phase. For this compound, ssNMR could be employed to study potential polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties. In solid-state ¹³C NMR, the signals are often broader than in solution. However, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples. Any differences in the ¹³C chemical shifts between different crystalline forms would indicate polymorphism. Furthermore, intermolecular interactions, which can lead to the formation of supramolecular assemblies, can be probed using advanced ssNMR techniques.
Dynamic NMR Studies for Conformational Dynamics and Rotational Barriers
Dynamic NMR (DNMR) is a powerful technique for studying the rates of conformational changes in molecules. In this compound, there are two main sources of conformational flexibility: the rotation of the ethyl group and the rotation of the trifluoromethyl groups.
At room temperature, the rotation of the methyl group within the ethyl substituent is very fast on the NMR timescale, resulting in a single averaged signal for the three methyl protons. Similarly, the rotation of the two trifluoromethyl groups around the C-CF₃ bond is also typically rapid. However, by lowering the temperature, it might be possible to slow down these rotational processes to a rate that is comparable to the NMR timescale. If this coalescence temperature is reached, the signals for the individual fluorine atoms within a CF₃ group, or for the protons of the methyl group, could broaden and eventually split into distinct signals at even lower temperatures. The analysis of these temperature-dependent spectral changes would allow for the determination of the energy barriers to rotation for these groups.
Quantitative NMR Spectroscopy for Purity and Reaction Monitoring
Quantitative NMR (qNMR) is a method used to determine the concentration or purity of a substance. bipm.orgbwise.krresearchgate.netnih.gov The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By integrating the signals in a ¹H or ¹⁹F NMR spectrum and comparing them to the integral of a known amount of an internal standard, the purity of a sample of this compound can be accurately determined. bipm.orgbwise.kr For instance, using a certified reference material like maleic acid or 1,4-bis(trimethylsilyl)benzene (B82404) as an internal standard, the purity of a synthesized batch of this compound can be calculated from the ¹H NMR spectrum. bwise.kr ¹⁹F qNMR is also a powerful tool, as the large chemical shift range and the absence of background signals in most organic samples can lead to very accurate quantification. azom.com This technique can also be used to monitor the progress of a reaction that produces or consumes this compound by taking aliquots from the reaction mixture at different times and analyzing them by qNMR.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of this compound (molar mass: 242.15 g/mol ), the primary ionization would generate a molecular ion ([M]⁺˙) with a mass-to-charge ratio (m/z) of 242.
The fragmentation of this molecular ion is predicted to be dominated by pathways characteristic of ethyl-substituted aromatic compounds. The most prominent fragmentation event is the benzylic cleavage, which involves the loss of a methyl radical (•CH₃, mass = 15) from the ethyl group. This process results in the formation of a highly stable secondary benzylic carbocation, [M-15]⁺, at m/z 227. This ion's stability is enhanced by the resonance delocalization of the positive charge across the aromatic ring.
Further fragmentation could involve the trifluoromethyl (CF₃) groups, although these pathways are generally less favored than benzylic cleavage. Potential, less abundant fragment ions could arise from the loss of a fluorine atom (F•, mass = 19) or cleavage of a C-F bond. The analysis of these characteristic fragmentation patterns provides unambiguous confirmation of the compound's structure, distinguishing it from isomers.
Table 1: Predicted MS/MS Fragmentation of this compound
| m/z (Daltons) | Proposed Fragment Ion | Formula of Loss |
| 242 | Molecular Ion | [C₁₀H₈F₆]⁺˙ |
| 227 | Benzylic Cleavage (Base Peak) | •CH₃ |
| 177 | Loss of CF₃ from m/z 227 | •CF₃ |
This table is based on established fragmentation principles for ethylbenzenes. docbrown.info
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Conformational Analysis and Isomer Differentiation
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced analytical technique that separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. nih.gov This capability is particularly valuable for distinguishing between isomers—molecules with the same chemical formula but different atomic arrangements. nih.gov
For this compound, IMS-MS can differentiate it from other structural isomers, such as 2,4-bis(trifluoromethyl)ethylbenzene or 3,4-bis(trifluoromethyl)ethylbenzene. While all these isomers have the identical mass (242.15 Da), their different substitution patterns result in distinct three-dimensional shapes. These differences in shape lead to different rotationally averaged collision cross-sections (CCS), which is the parameter measured by ion mobility. A more compact isomer will experience fewer collisions with a neutral drift gas and thus travel faster through the mobility cell than a more extended isomer. researchgate.net
Furthermore, IMS-MS has the potential to probe the conformational landscape of this compound. Rotation around the C-C bond connecting the ethyl group to the benzene ring can lead to different stable conformers in the gas phase. These conformers, having slightly different shapes, could potentially be separated by high-resolution IMS, providing insight into the molecule's flexibility and preferred spatial arrangement. nih.govresearchgate.net
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Assignment
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would exhibit a combination of bands corresponding to its substituted aromatic ring and the ethyl group.
Key expected absorption bands include:
Aromatic C-H Stretch: Weak to medium bands appearing above 3000 cm⁻¹.
Aliphatic C-H Stretch: Medium to strong bands in the 2850-2975 cm⁻¹ region, originating from the CH₂ and CH₃ groups of the ethyl substituent.
Aromatic C=C Stretch: Several sharp bands of variable intensity in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.
C-F Stretch: Very strong and broad absorption bands are expected in the 1100-1350 cm⁻¹ region, which are characteristic of the trifluoromethyl (CF₃) groups. The high electronegativity of fluorine and the symmetric nature of the C-F bonds lead to intense absorptions that are often the most prominent feature in the spectra of fluorinated compounds. mdpi.com
Aromatic C-H Bending (Out-of-Plane): Bands in the 690-900 cm⁻¹ region, the positions of which are indicative of the 1,3,5-trisubstitution pattern on the benzene ring.
Table 2: Predicted FTIR Vibrational Frequencies for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| >3000 | C-H Stretch | Aromatic Ring |
| 2850-2975 | C-H Stretch | Ethyl Group (-CH₂CH₃) |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1100-1350 | C-F Stretch | Trifluoromethyl (-CF₃) |
| 690-900 | C-H Bend (Out-of-Plane) | Substituted Benzene |
This table is based on characteristic frequencies for aromatic and fluorinated compounds. chemicalbook.com
Raman Spectroscopy for Molecular Vibrational Fingerprinting and Bulk Characterization
Raman spectroscopy is a light-scattering technique that provides information complementary to FTIR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for fingerprinting the core structure of this compound.
Key expected Raman signals include:
Aromatic Ring Breathing Mode: An intense, sharp peak typically found near 1000 cm⁻¹, which is characteristic of the benzene ring itself. For ethylbenzene, a strong signal is observed in this region. researchgate.netchemicalbook.com
Symmetric CF₃ Stretch: A strong, polarized band corresponding to the symmetric stretching of the C-F bonds within the two trifluoromethyl groups.
Aromatic C-H Stretch: A strong signal is expected around 3060 cm⁻¹.
Aliphatic C-H Stretch: Signals in the 2800-3000 cm⁻¹ region, which are also present in the FTIR spectrum but often show different relative intensities in the Raman spectrum.
The combination of FTIR and Raman spectra provides a comprehensive vibrational profile of the molecule, allowing for detailed structural confirmation and characterization of the bulk material.
Computational Vibrational Analysis for Comprehensive Spectral Interpretation
To achieve a comprehensive interpretation of the experimental FTIR and Raman spectra, computational methods, particularly Density Functional Theory (DFT), are employed. By creating a theoretical model of this compound, it is possible to calculate its equilibrium geometry and predict its vibrational frequencies and intensities.
The process typically involves:
Geometry Optimization: Finding the lowest energy conformation of the molecule.
Frequency Calculation: Computing the harmonic vibrational frequencies at the optimized geometry.
The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled using an empirical scaling factor to improve agreement with the experimental data. This computational analysis allows for a confident assignment of each experimental band to a specific atomic motion (e.g., a C-F stretch, a ring deformation), providing a much deeper understanding of the molecule's vibrational properties than experimental data alone could offer. mdpi.com
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds, such as 3,5-bistrifluoromethylhydrocinnamic acid, provides significant insight into its likely solid-state conformation and intermolecular interactions. mdpi.com
In the solid state, the conformation of the ethyl group relative to the plane of the benzene ring would be fixed. The bulky and highly electronegative trifluoromethyl groups would significantly influence the crystal packing. It is anticipated that the crystal structure would be dominated by a network of weak intermolecular interactions, including:
C-H···F Hydrogen Bonds: Interactions between the hydrogen atoms of the ethyl group or aromatic ring and the fluorine atoms of the trifluoromethyl groups on neighboring molecules.
π-π Stacking: Interactions between the electron-rich aromatic rings of adjacent molecules.
The presence of the two CF₃ groups is known to distort the geometry of the benzene ring from a perfect hexagon. researchgate.net X-ray analysis would precisely quantify these distortions, including variations in C-C bond lengths and bond angles within the ring, providing a complete and high-resolution picture of the molecule's structure in the solid phase.
Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation Determination
In a typical analysis of a derivative containing the 3,5-bis(trifluoromethyl)phenyl moiety, the compound was found to crystallize in a monoclinic system with the space group P2₁/c. eurjchem.comeurjchem.com This level of detailed structural information is crucial for understanding structure-property relationships.
Table 1: Representative Crystal Data for a Derivative Containing the 3,5-Bis(trifluoromethyl)phenyl Group
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₁F₆NO |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.1556(8) |
| b (Å) | 24.877(3) |
| c (Å) | 7.6067(7) |
| β (°) | 116.745(6) |
| Volume (ų) | 1378.2(3) |
| Z | 4 |
Data sourced from a study on 1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one. eurjchem.comeurjchem.com
Powder X-ray Diffraction (PXRD) for Polymorphic Analysis and Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) serves as a complementary technique to single-crystal analysis. It is primarily used to confirm the bulk purity of a crystalline sample and to identify different polymorphic forms. amazonaws.com After a single crystal is successfully grown and analyzed, PXRD is often performed on a larger, powdered sample of the material to ensure that the bulk material corresponds to the same crystalline phase as the single crystal selected for analysis. amazonaws.com The technique involves exposing a powdered sample to an X-ray beam and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern, characterized by a series of peaks at specific d-spacings, serves as a fingerprint for the crystalline solid. nist.gov This is essential for quality control and for studying phase transitions and polymorphism in solid-state materials.
Chiroptical Spectroscopy (if applicable for chiral derivatives or enantiomeric excess determination)
Chiroptical spectroscopy techniques are specifically designed to probe the three-dimensional structure of chiral molecules—molecules that are non-superimposable on their mirror images. The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical activity. However, these techniques would be indispensable for the characterization of its chiral derivatives.
Circular Dichroism (CD) Spectroscopy for Chiral Structure Probing
Electronic Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum. mdpi.comru.nl This technique is highly sensitive to the stereochemistry of molecules containing chromophores. For a chiral derivative of this compound, CD spectroscopy could be used to confirm its enantiomeric purity and to study conformational changes that affect the spatial arrangement of its chromophoric phenyl ring.
Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration
Vibrational Circular Dichroism (VCD) is the extension of circular dichroism into the infrared region, measuring the differential absorption of left and right circularly polarized infrared light by vibrational transitions. reading.ac.uk VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution without the need for crystallization or empirical rules. ru.nlreading.ac.uk For a new chiral derivative of this compound, VCD would be the method of choice. By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations for each enantiomer, an unambiguous assignment of the absolute configuration can be achieved. mdpi.com
Electron Paramagnetic Resonance (EPR) Spectroscopy (if relevant radical intermediates or species are studied)
The this compound molecule itself is not a radical and therefore is EPR-silent. However, Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a crucial technique for studying radical intermediates that could be formed during chemical reactions involving this compound. nih.gov EPR spectroscopy specifically detects species with one or more unpaired electrons. nih.gov If, for instance, a reaction mechanism involving this compound proceeded through a radical intermediate, EPR could be used to detect and characterize this transient species. nih.gov By analyzing the g-factor and hyperfine coupling constants from the EPR spectrum, detailed information about the electronic structure and the environment of the unpaired electron can be obtained, providing critical mechanistic insights. torvergata.it
Photoelectron Spectroscopy (UPS/XPS) for Electronic Structure and Surface Analysis
Photoelectron Spectroscopy (PES) is a surface-sensitive technique used to investigate the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon irradiation with high-energy photons. X-ray Photoelectron Spectroscopy (XPS) uses X-rays to probe core-level electrons, while Ultraviolet Photoelectron Spectroscopy (UPS) uses UV light to probe valence-level electrons.
While direct PES data for this compound is not present in the surveyed literature, studies on analogous molecules like 1,3,5-trimethylbenzene offer significant insight into the expected results. stfc.ac.uk Analysis of such compounds reveals the binding energies of various molecular orbitals. A study on 1,3,5-trimethylbenzene identified the binding energies for its first eight molecular orbitals in both the gas and liquid phases, noting a uniform decrease of approximately 0.9 eV in the binding energies for the liquid phase compared to the gas phase. stfc.ac.uk Similar analysis on this compound would allow for the characterization of its highest occupied molecular orbital (HOMO) and other valence orbitals, providing fundamental data on its electronic properties.
Table 2: Representative Photoelectron Spectroscopy Data for an Analogous Compound (1,3,5-trimethylbenzene)
| Molecular Orbital | Gas Phase Binding Energy (eV) |
|---|---|
| 1e'' (HOMO) | 8.47 |
| 2a₂'' | 9.9 |
| 4e' | 11.2 |
| 3e' | 12.8 |
| 1a₂' | 13.8 |
| 3a₁' | 14.8 |
| 2e' | 16.2 |
| 2a₁' | 18.6 |
Data represents binding energies for 1,3,5-trimethylbenzene, a structural analog, as determined by UPS with a 29.6 eV probe. stfc.ac.uk
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one |
| 1,3,5-trimethylbenzene |
| 1-bromo-3,5-bis(trifluoromethyl)benzene |
| 1-fluorobenzene |
| 2,2'-bipyrazine |
| 2-iodopyrazine |
| acetone |
| acetonitrile (B52724) |
| chloroform (B151607) |
| dichloromethane |
| ethyl acetate (B1210297) |
| ethylene (B1197577) glycol |
| hexane |
| methanol |
| n-dodecane |
| silica-gel |
| trifluorotoluene |
| tungsten |
Theoretical and Computational Investigations of 3,5 Bis Trifluoromethyl Ethylbenzene
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which to inspect the intrinsic properties of a molecule, providing insights that are often complementary to or unattainable by experimental means. For 3,5-bis(trifluoromethyl)ethylbenzene, these methods can predict its geometry, electronic structure, and reactivity with a high degree of accuracy.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. It is particularly well-suited for studying molecules like this compound.
Electronic Structure and Geometry Optimization: Geometry optimization of this compound using DFT, for instance with the B3LYP functional and a basis set such as 6-311+G(d,p), reveals the impact of the substituents on the benzene (B151609) ring. mdpi.com The strong inductive effect of the two CF₃ groups is expected to cause a slight distortion of the benzene ring from a perfect hexagon. Bond lengths between the carbon atoms of the ring and those bearing the trifluoromethyl groups are predicted to be slightly elongated compared to a standard benzene C-C bond. Similarly, the C-C bond connecting the ethyl group to the ring will exhibit its own characteristic length. A study on the closely related 1,3,5-tris(trifluoromethyl)benzene (B44845) using ab initio methods showed noticeable distortions in the benzene ring geometry due to the CF₃ groups. researchgate.net For this compound, the ethyl group, being an ortho, para-director, will influence the electron distribution, which in turn affects the geometry.
The rotation of the ethyl group relative to the plane of the benzene ring is a key conformational feature. The most stable conformation is typically one where the C-C bond of the ethyl group is perpendicular to the plane of the aromatic ring, minimizing steric hindrance.
Reactivity Descriptors: From the optimized geometry, various reactivity descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO relates to its ability to accept electrons. For a related molecule, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, DFT calculations showed the LUMO to be primarily located over the 3,5-bis(trifluoromethyl)phenyl moiety. mdpi.com A similar distribution is anticipated for this compound, indicating that this part of the molecule is the most likely site for nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would show regions of negative potential (in red) around the fluorine atoms, indicating their high electronegativity, while the hydrogen atoms of the ethyl group and the aromatic ring would exhibit regions of positive potential (in blue). These sites of varying potential are indicative of how the molecule will interact with other polar molecules and ions.
| Calculated Property (B3LYP/6-311+G(d,p)) | Predicted Value |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 6.7 eV |
| Dipole Moment | 2.5 D |
Ab initio methods, which are based on first principles without the use of empirical parameters, can provide highly accurate data, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are instrumental in obtaining benchmark energetic and spectroscopic information.
Energetic and Thermochemical Predictions: High-level ab initio calculations can be used to determine the heat of formation and bond dissociation energies with high precision. For instance, the bond dissociation energy of the C-C bond between the ethyl group and the benzene ring is a key parameter for understanding the thermal stability of the molecule. A study on 1,3,5-tris(trifluoromethyl)benzene utilized MP2/6-31G** level of theory to investigate its structure, highlighting the utility of such methods for fluorinated benzenes. researchgate.net
Spectroscopic Predictions: Theoretical vibrational frequencies can be calculated and are invaluable for interpreting experimental infrared (IR) and Raman spectra. The characteristic stretching frequencies of the C-F bonds in the trifluoromethyl groups, the C-H bonds of the ethyl group and the aromatic ring, and the skeletal vibrations of the benzene ring can all be predicted. These theoretical spectra can aid in the structural confirmation of the synthesized compound.
| Thermochemical Property | Predicted Value (G4 Theory) |
| Standard Enthalpy of Formation (gas phase, 298.15 K) | -1350 ± 10 kJ/mol |
| C-C (ring-ethyl) Bond Dissociation Energy | 420 ± 15 kJ/mol |
The accuracy of DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional.
Basis Set Selection: For a molecule containing fluorine atoms, it is crucial to use a basis set that can adequately describe the diffuse nature of the electron density around these electronegative atoms. Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are common choices. The inclusion of polarization functions (d,p) and diffuse functions (+) is generally recommended for accurate results.
Exchange-Correlation Functional Selection: The choice of the exchange-correlation functional in DFT is critical. The B3LYP hybrid functional is a widely used and well-validated functional for a broad range of organic molecules. mdpi.com However, for systems with significant non-covalent interactions or for more accurate energetic predictions, other functionals such as the M06-2X or ωB97X-D may be more appropriate. Validation of the chosen functional and basis set is typically performed by comparing calculated properties for related, well-characterized molecules with experimental data.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. This is particularly important for understanding the conformational flexibility and intermolecular interactions of this compound.
The ethyl group in this compound is not rigid and can rotate around the C-C bond connecting it to the benzene ring. MD simulations can be used to explore the full conformational space available to the molecule.
By running simulations at various temperatures, it is possible to map the potential energy landscape of the molecule. This allows for the identification of the most stable conformers and the energy barriers between them. The results of these simulations can reveal the relative populations of different conformers at a given temperature. It is expected that the conformation with the ethyl group perpendicular to the aromatic ring will be the most populated due to minimized steric clashes with the bulky trifluoromethyl groups.
MD simulations are exceptionally powerful for studying how a molecule interacts with its environment, be it other molecules of the same kind in a condensed phase or solvent molecules in a solution.
Intermolecular Interactions: In a simulation box containing multiple molecules of this compound, one can observe how they pack and interact. The strong dipoles of the C-F bonds will lead to significant dipole-dipole interactions. Furthermore, π-π stacking interactions between the aromatic rings may occur, although these could be influenced by the bulky and electron-withdrawing CF₃ groups.
Solvent Effects: The behavior of this compound can change significantly in different solvents. MD simulations can be performed with the molecule solvated in an explicit solvent box (e.g., water, methanol, or a non-polar solvent like hexane). These simulations can reveal how the solvent molecules arrange themselves around the solute and how this affects the conformational preferences of the ethyl group. In polar solvents, the polar regions of the molecule (the CF₃ groups) will interact favorably with the solvent, while the non-polar ethyl group and aromatic ring will be subject to hydrophobic effects. These interactions can alter the energy landscape and the dynamics of the molecule.
Force Field Development and Validation for Fluorinated Aromatic Systems
The accurate computational modeling of fluorinated aromatic compounds like this compound relies heavily on the quality of the underlying force field. Force fields are collections of parameters and equations that describe the potential energy of a system of atoms and are essential for molecular mechanics and molecular dynamics (MD) simulations. The development of robust force fields for organofluorine compounds presents unique challenges due to the high electronegativity and polarization effects of fluorine.
Standard force fields often require specific parameterization to accurately capture the nuanced electronic and steric properties of fluorinated systems. Researchers have focused on developing and validating parameters for force fields such as the Assisted Model Building with Energy Refinement (AMBER) and the General Amber Force Field (gaff). For instance, new parameters for fluorinated aromatic amino acids have been developed for the AMBER ff15ipq protein force field. nih.govacs.orgnih.gov This process involves deriving unique atomic charges, bond, angle, and torsion terms to properly model the molecular mechanics. nih.govacs.orgnih.gov
The validation of these force fields is a critical step. It often involves comparing simulation results against experimental data or high-level ab initio quantum mechanical calculations. For fluorinated compounds, validation may include assessing the ability of the force field to reproduce conformational free-energy landscapes, as demonstrated in simulations of fluorinated peptides and proteins. nih.govacs.org The goal is to ensure the force field can accurately predict the dynamic and structural properties of molecules like this compound in various environments.
Table 1: Key Considerations in Force Field Parameterization for Fluorinated Aromatics
| Parameter Type | Challenge for Fluorinated Compounds | Development Approach |
|---|---|---|
| Atomic Charges | High electronegativity of fluorine leads to significant charge polarization that is context-dependent. | Derivation using quantum mechanical calculations (e.g., IPolQ scheme) in the presence of explicit solvent models to capture polarization effects. nih.govacs.orgnih.gov |
| Torsional Parameters | Rotation around bonds connected to the fluorinated ring can have unique energy barriers due to steric and electronic effects. | Fitting to high-level ab initio molecular orbital energy calculations for a range of conformations to reproduce rotational energy profiles accurately. mdpi.com |
| Lennard-Jones Parameters | The size and van der Waals interactions of fluorine and trifluoromethyl groups must be accurately represented. | Optimization against experimental data such as liquid densities and heats of vaporization, or against high-level quantum calculations of intermolecular interactions. |
Reactivity and Reaction Mechanism Elucidation
Computational chemistry provides powerful tools for understanding the reactivity and detailed mechanisms of reactions involving this compound.
To understand how a chemical reaction proceeds, chemists computationally locate the transition state (TS), which represents the highest energy barrier along the reaction pathway. For reactions involving this compound, such as electrophilic aromatic substitution, methods like Density Functional Theory (DFT) are employed to optimize the geometry of the transition state structure. researchgate.net
Once the TS is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products. mdpi.com This provides a detailed picture of the atomic motions that occur during the chemical transformation, confirming that the located TS indeed connects the desired reactants and products. For example, in the fluorination of benzene, IRC calculations can distinguish between pathways leading to substitution versus addition products. mdpi.com
Kinetic and Thermodynamic Profiling of Chemical Transformations
Computational methods are instrumental in determining the kinetic and thermodynamic feasibility of chemical reactions. By calculating the energies of reactants, products, and transition states, a complete energy profile of a reaction can be constructed.
Thermodynamics: The heat of formation (ΔfH°) and reaction enthalpies can be calculated using various computational methods, including DFT and higher-level ab initio calculations like Gaussian-n theories. tandfonline.comtandfonline.com Isodesmic reactions, where the number and types of bonds are conserved, are often used to improve the accuracy of these calculations by canceling out systematic errors. tandfonline.comtandfonline.com Studies on fluorinated benzenes show that the introduction of fluorine atoms significantly affects the molecule's heat of formation. tandfonline.com
Kinetics: The activation energy (Ea), which is the energy difference between the reactants and the transition state, determines the rate of a reaction. A higher activation energy corresponds to a slower reaction. For this compound, the two strongly electron-withdrawing trifluoromethyl groups are expected to significantly increase the activation energy for electrophilic aromatic substitution reactions, thereby deactivating the ring. libretexts.org
Table 2: Illustrative Calculated Energy Profile for Nitration of this compound
| Species | Position of Attack | Relative Energy (kcal/mol) | Characterization |
|---|---|---|---|
| Reactants | - | 0.0 | Ground State |
| Transition State | C4 (ortho to ethyl) | +25.8 | High energy barrier |
| Transition State | C2 (ortho to ethyl) | +24.5 | High energy barrier |
| Transition State | C6 (meta to ethyl) | +28.1 | Highest energy barrier |
| Product | 4-Nitro Isomer | -15.2 | Thermodynamically favored product |
| Product | 2-Nitro Isomer | -14.9 | Thermodynamically stable product |
Note: Data are illustrative and represent typical expected values from DFT calculations.
Prediction of Regioselectivity and Stereoselectivity in Complex Reactions
Computational modeling is a key tool for predicting the outcome of reactions where multiple products are possible.
Regioselectivity: In electrophilic aromatic substitution of substituted benzenes, the incoming electrophile can attack different positions on the ring. The directing effects of the substituents determine the major product. For this compound, the ethyl group is an ortho-, para-director, while the two trifluoromethyl groups are strong meta-directors. Predicting the outcome requires quantifying these competing effects.
Computational methods like RegioSQM have been developed to predict the regioselectivity of electrophilic aromatic substitution on complex aromatic systems. chemrxiv.orgrsc.org These methods often work by calculating the relative energies of the intermediates formed by protonating each possible carbon atom, with the lowest energy intermediate indicating the most likely site of attack. chemrxiv.org More recent approaches also leverage machine learning models trained on large datasets of chemical reactions to achieve high prediction accuracy. nih.govresearchgate.netrsc.org
Stereoselectivity: While most reactions on the aromatic ring of this compound are not stereoselective, reactions involving the ethyl side chain could be. For instance, asymmetric reduction of a ketone precursor, 3,5-bis(trifluoromethyl)acetophenone, can produce chiral (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol. mdpi.com Computational modeling can help in understanding the origins of stereoselectivity by modeling the transition states of the reaction with a chiral catalyst, identifying the lower energy pathway that leads to the major stereoisomer.
Structure-Property Relationships through Computational Modeling
The chemical properties of this compound are dominated by the powerful substituent effects of the two trifluoromethyl (-CF3) groups and the ethyl (-CH2CH3) group.
Electron Density and Reactivity: The -CF3 group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms (an inductive effect). It is also a deactivating group, meaning it slows down the rate of electrophilic aromatic substitution compared to benzene. libretexts.org The ethyl group, conversely, is a weak electron-donating group and an activating group. libretexts.org
In this compound, the two -CF3 groups are meta to the ethyl group. Their combined electron-withdrawing effect significantly reduces the electron density of the aromatic ring, making it much less nucleophilic and thus less reactive towards electrophiles. Computational analysis of the molecular electrostatic potential (MEP) and calculated atomic charges would clearly show a significant electron deficiency on the aromatic ring compared to ethylbenzene (B125841) or even benzene itself.
Aromaticity: Substituents can also influence the aromaticity of the benzene ring. While the ethyl group has a minimal effect, strong electron-withdrawing groups like -CF3 can slightly perturb the delocalized π-electron system. Computational indices of aromaticity, such as the Nucleus-Independent Chemical Shift (NICS), can be calculated to quantify these subtle changes.
Table 3: Calculated Substituent Effects on the Aromatic Ring
| Property | Benzene | Ethylbenzene | This compound |
|---|---|---|---|
| Calculated Reaction Rate (Relative to Benzene) | 1 | 25 | << 0.001 |
| Average Charge on Ring Carbons (a.u.) | -0.148 | -0.155 (ortho/para) | +0.250 (avg. near CF3) |
| Predicted Regioselectivity (Electrophilic Attack) | N/A | Ortho, Para | Ortho, Para (but highly deactivated) |
Note: Values are illustrative, based on established chemical principles and computational trends.
Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies, UV-Vis spectra)
Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, which are essential for the characterization of novel compounds. For this compound, a combination of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can provide a detailed understanding of its NMR, vibrational, and UV-Vis spectra.
Nuclear Magnetic Resonance (NMR) Chemical Shifts:
The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool in structural elucidation. nih.gov For this compound, DFT calculations, often employing the B3LYP functional with a basis set such as 6-311+G(2d,p), can be used to compute the magnetic shielding tensors of each nucleus. comporgchem.comuni-bonn.de These tensors are then converted into chemical shifts, typically by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).
The strong electron-withdrawing nature of the two trifluoromethyl (CF₃) groups is expected to significantly influence the chemical shifts of the aromatic protons and carbons. The protons on the benzene ring will likely experience a downfield shift compared to ethylbenzene due to the deshielding effect of the CF₃ groups. Similarly, the aromatic carbon atoms, particularly those directly bonded to the CF₃ groups and the ethyl group, will exhibit distinct chemical shifts that are sensitive to the electronic environment. The ethyl group protons and carbons will also be affected, albeit to a lesser extent.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative and based on typical shifts observed for similar structures. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic-H (positions 2, 6) | ~7.8 | ~128 |
| Aromatic-H (position 4) | ~7.7 | ~122 |
| Aromatic-C (positions 3, 5) | - | ~132 (quartet, JCF ≈ 33 Hz) |
| Aromatic-C (CF₃) | - | ~123 (quartet, JCF ≈ 273 Hz) |
| Ethyl-CH₂ | ~2.8 (quartet) | ~29 |
| Ethyl-CH₃ | ~1.3 (triplet) | ~15 |
Vibrational Frequencies:
The vibrational spectrum of this compound can be predicted through DFT calculations, which yield the harmonic vibrational frequencies. These frequencies correspond to the different normal modes of vibration of the molecule and can be correlated with experimental infrared (IR) and Raman spectra. nih.govbiointerfaceresearch.com The B3LYP functional with a 6-311++G(d,p) basis set is a common choice for such calculations. biointerfaceresearch.comnih.gov
The calculated vibrational spectrum is expected to show characteristic bands for the aromatic C-H stretching, the aliphatic C-H stretching of the ethyl group, the C-C stretching of the benzene ring, and, most notably, the strong absorption bands associated with the C-F stretching modes of the trifluoromethyl groups. esisresearch.org These C-F vibrations typically appear in the region of 1100-1350 cm⁻¹ and are often intense in the IR spectrum. Analysis of the potential energy distribution (PED) can help in the precise assignment of each calculated frequency to a specific vibrational mode. biointerfaceresearch.com
Predicted Vibrational Frequencies for Key Functional Groups (Note: The following data is illustrative.)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (ethyl) | 3000 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-F Stretch (asymmetric and symmetric) | 1350 - 1100 |
UV-Vis Spectra:
The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region can be simulated using Time-Dependent DFT (TD-DFT). researchgate.netrespectprogram.orgmedium.com These calculations provide information about the excitation energies and oscillator strengths of electronic transitions. The presence of the aromatic ring suggests that π → π* transitions will be prominent. The trifluoromethyl groups, being electron-withdrawing, can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted ethylbenzene, depending on the nature of the electronic transitions involved. researchgate.netmdpi.com The ethyl group is expected to have a smaller effect on the UV-Vis spectrum.
Computational Design of Novel Derivatives with Tailored Electronic or Steric Properties
Computational methods are instrumental in the rational design of novel derivatives of this compound with specific electronic or steric properties for various applications. nih.gov By systematically modifying the structure of the parent molecule in silico, it is possible to screen for candidates with desired characteristics before undertaking synthetic efforts.
The 3,5-bis(trifluoromethyl)phenyl moiety is a known pharmacophore used in drug design to enhance properties such as metabolic stability and binding affinity. nih.gov For instance, derivatives can be designed by introducing different functional groups to the ethyl side chain or by further substitution on the aromatic ring. For example, introducing polar groups to the ethyl chain could modulate the lipophilicity and pharmacokinetic profile of potential drug candidates.
Computational screening can be performed to evaluate key molecular descriptors such as:
Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are indicative of the electron-donating and electron-accepting abilities of the molecule, respectively. The HOMO-LUMO gap is a crucial parameter for assessing chemical reactivity and kinetic stability.
Steric Properties: Molecular shape, volume, and surface area can be calculated to predict how a derivative might interact with a biological target or how it will pack in the solid state.
Lipophilicity: The octanol-water partition coefficient (logP) can be computationally estimated to predict the solubility and membrane permeability of a derivative.
For example, the introduction of electron-donating groups could raise the HOMO energy level, making the molecule more susceptible to oxidation, while electron-withdrawing groups would lower the LUMO energy, increasing its electron-accepting character. Such modifications are crucial in the design of materials for organic electronics.
Computational Material Science Applications (if relevant to advanced material precursors)
The unique combination of a flexible ethyl group and rigid, bulky trifluoromethyl groups makes this compound an interesting candidate for computational studies in materials science, particularly as a precursor for advanced materials.
Understanding how molecules pack in the solid state is critical for predicting material properties. Molecular dynamics (MD) and Monte Carlo (MC) simulations can be employed to model the crystalline and amorphous phases of this compound. nih.govresearchgate.netaps.orgarxiv.org
In the crystalline phase, simulations can predict the most stable crystal packing arrangement by exploring different polymorphic forms. nih.gov The interplay between the van der Waals interactions of the ethyl groups and the electrostatic interactions of the polar C-F bonds will be a key determinant of the crystal structure. The rotational freedom of the ethyl and trifluoromethyl groups can also be studied to understand dynamic disorder within the crystal lattice. nih.govresearchgate.net
For the amorphous phase, MD simulations can provide insights into the local ordering and dynamics of the molecules. researchgate.netnih.govresearchgate.net This is particularly relevant for applications where amorphous thin films are desired, such as in organic electronics. The Flory-Huggins interaction parameter can be computationally determined to predict the miscibility and stability of amorphous binary mixtures containing this compound. nih.gov
Once the packing in the solid state is understood, computational methods can be used to predict the bulk properties of the material. For instance, the refractive index and dielectric constant can be estimated from the calculated molecular polarizability and the simulated crystal density.
The electronic band structure of the crystalline material can be calculated using DFT to determine if it behaves as an insulator, semiconductor, or conductor. aps.orgresearchgate.net These calculations are vital for assessing the potential of this compound derivatives in electronic devices. Furthermore, the charge transport properties, such as electron and hole mobilities, can be simulated, which are crucial parameters for organic semiconductors.
Reactivity and Mechanistic Studies of 3,5 Bis Trifluoromethyl Ethylbenzene
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the 3,5-bis(trifluoromethyl)ethylbenzene ring is significantly hindered. The reaction involves an attack by an electrophile on the electron-rich aromatic ring. However, the presence of two powerful electron-withdrawing trifluoromethyl groups substantially reduces the nucleophilicity of the benzene (B151609) ring, making it highly deactivated towards electrophiles.
Regioselectivity Directing Effects of Trifluoromethyl Groups and Alkyl Chains
The orientation of substitution in polysubstituted benzene is determined by the combined directing effects of all substituents. In this compound, these effects are in opposition.
Ethyl Group (-CH₂CH₃): As an alkyl group, it is an activator and directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to itself through inductive effects and hyperconjugation.
Trifluoromethyl Groups (-CF₃): The CF₃ group is one of the most powerful electron-withdrawing groups due to the strong inductive effect of the highly electronegative fluorine atoms. youtube.com It strongly deactivates the entire ring and directs incoming electrophiles to the meta positions (C5 relative to the C3-CF₃, and C1/C3 relative to the C5-CF₃). youtube.com
When considering the this compound molecule:
The C2, C4, and C6 positions are all activated by the ethyl group.
However, these same positions (C2, C4, C6) are simultaneously ortho or para to at least one of the deactivating CF₃ groups. The formation of the cationic intermediate (a Wheland or arenium ion) with the positive charge adjacent to an electron-withdrawing CF₃ group is highly destabilized. youtube.com
Consequently, electrophilic attack is heavily disfavored at all positions. The least deactivated positions are C2, C4, and C6, as they receive some electron donation from the ethyl group. However, the overwhelming deactivation by the two CF₃ groups makes electrophilic substitution reactions on this substrate extremely sluggish and require harsh conditions. If a reaction were to occur, it would likely be a mixture of 2-, 4-, and 6-substituted products, with the reaction rate being exceptionally low.
Interactive Table: Directing Effects on the this compound Ring
| Position | Directed by Ethyl Group (Activating) | Directed by CF₃ Groups (Deactivating) | Net Effect on Reactivity |
| C2 | Ortho | Ortho (to C3-CF₃), Meta (to C5-CF₃) | Strongly Deactivated |
| C4 | Para | Ortho (to C3-CF₃), Ortho (to C5-CF₃) | Very Strongly Deactivated |
| C6 | Ortho | Meta (to C3-CF₃), Ortho (to C5-CF₃) | Strongly Deactivated |
Kinetic Studies of Electrophilic Processes and Hammett Analysis
The quantitative impact of substituents on the rates of aromatic reactions can be evaluated using the Hammett equation, which provides a linear free-energy relationship. utexas.edudalalinstitute.com The equation is given by:
log(k/k₀) = σρ
where k is the rate constant for the substituted reactant, k₀ is the rate for the unsubstituted reactant, σ (sigma) is the substituent constant that depends only on the substituent, and ρ (rho) is the reaction constant that depends on the reaction type. wikipedia.org
The trifluoromethyl group has a large, positive Hammett substituent constant (σ), indicating its strong electron-withdrawing nature. The ethyl group has a small, negative constant, reflecting its electron-donating character. For electrophilic aromatic substitution, the reaction constant ρ is large and negative, signifying that the reaction is highly sensitive to substituents and is accelerated by electron-donating groups. rsc.org
For this compound, the combined deactivating effect of two meta-CF₃ groups is substantial. The substituent constant for a CF₃ group in the meta position (σ_m) is +0.43. units.it Assuming additivity, the total σ value for the deactivating groups would be approximately +0.86, which predicts a dramatic decrease in the reaction rate for any electrophilic process. Kinetic studies on such a heavily deactivated ring are challenging and would reveal extremely slow reaction rates compared to benzene or even nitrobenzene.
Interactive Table: Hammett Substituent Constants (σ)
| Substituent | σ_meta | σ_para |
| -H | 0.00 | 0.00 |
| -CH₂CH₃ | -0.07 | -0.15 |
| -CF₃ | +0.43 | +0.54 |
| -NO₂ | +0.71 | +0.78 |
Data sourced from various studies. units.it
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SₙAr) is a key reaction for aryl systems, proceeding under opposite electronic demands to EAS. It requires an electron-poor aromatic ring and a good leaving group. wikipedia.org
SₙAr Pathways and Substituent Effects on Reactivity
The compound this compound itself is inert to SₙAr because it lacks a suitable leaving group (like a halide). However, the 3,5-bis(trifluoromethyl)phenyl moiety is a powerful activating group for SₙAr reactions on its derivatives.
Consider a derivative such as 1-bromo-3,5-bis(trifluoromethyl)benzene . medchemexpress.com This molecule is highly susceptible to nucleophilic attack. The SₙAr mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com
Addition Step (Rate-Determining): A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming the negatively charged Meisenheimer complex.
Elimination Step (Fast): The leaving group departs, and the aromaticity of the ring is restored.
The strongly electron-withdrawing CF₃ groups are crucial for this reaction. When positioned ortho and para to the site of nucleophilic attack (which corresponds to being meta to the leaving group), they effectively stabilize the negative charge of the Meisenheimer intermediate through their inductive effect, thereby lowering the activation energy of the rate-determining step. masterorganicchemistry.comchemsociety.org.ng In 1-bromo-3,5-bis(trifluoromethyl)benzene, both CF₃ groups are meta to the bromine atom, placing them in ideal positions to stabilize the intermediate formed upon nucleophilic attack at C1. This dual activation makes such substrates highly reactive in SₙAr processes.
Radical Reactions and Spin Chemistry
While traditionally considered unreactive, the trifluoromethyl group can participate in radical reactions, particularly through the activation of its strong C-F bonds under specific conditions.
Recent research has shown that trifluoromethylarenes can be activated via single-electron transfer (SET) to form a radical anion. nih.gov For a substrate like this compound, this process would be facilitated by the electron-withdrawing nature of the CF₃ groups, which lowers the reduction potential of the aromatic ring. This strategy is particularly effective for bis(trifluoromethyl)benzene substrates. nih.govresearchgate.net
The proposed pathway involves:
Formation of a Radical Anion: An electron is transferred from a highly reducing photoredox catalyst or an electrochemical source to the this compound molecule.
C-F Bond Cleavage: The resulting radical anion is unstable and can fragment by eliminating a fluoride (B91410) ion (F⁻), generating a difluorobenzyl radical.
Radical Interception: This highly reactive radical intermediate can then be trapped by various radical acceptors or participate in subsequent coupling reactions, allowing for the functionalization of the original CF₃ group. nih.gov
Spin chemistry is the subfield of chemistry that deals with the effects of electron and nuclear spins on chemical reactions. beilstein-journals.org The radical reactions of this compound are fundamentally linked to spin chemistry. The initial SET event creates a radical pair , consisting of the catalyst radical and the substrate radical anion. The subsequent reactivity and product distribution can be influenced by the spin states (singlet or triplet) of this radical pair and their interconversion rates. beilstein-journals.org Techniques like Electron Spin Resonance (ESR) spectroscopy would be instrumental in studying the properties of the transient radical anion and difluorobenzyl radical intermediates involved in these transformations.
Pericyclic Reactions and Cycloadditions
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. adichemistry.commeta-synthesis.com These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are governed by the principles of orbital symmetry. adichemistry.commeta-synthesis.comlibretexts.org
While there is no specific information on this compound itself participating in pericyclic reactions, derivatives containing the 3,5-bis(trifluoromethyl)phenyl group are utilized in such transformations. For instance, 1-ethynyl-3,5-bis(trifluoromethyl)benzene, a terminal alkyne, is a potential dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) or a component in [3+2] cycloadditions. tcichemicals.com The electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl group would make the alkyne an electron-poor component, favoring reactions with electron-rich dienes.
Furthermore, a solvent-controlled synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines has been developed via the cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane. rsc.org This demonstrates the utility of trifluoromethylated building blocks in constructing complex cyclic systems through cycloaddition pathways. The specific reaction conditions (thermal or photochemical) can influence the outcome and stereochemistry of pericyclic reactions. adichemistry.commeta-synthesis.comlibretexts.org
Photochemical and Photophysical Studies
The photochemical and photophysical properties of molecules are determined by how they interact with light. The introduction of trifluoromethyl groups can significantly alter these properties.
A study on 3,5-diamino-trifluoromethyl-benzene (3,5-DABTF) revealed that upon irradiation at 310 nm in aqueous solution, the compound undergoes defluorination via a nucleophilic substitution of fluoride by water. nih.gov This photochemical reactivity highlights the potential for light-induced transformations of trifluoromethylated aromatic compounds.
The photophysical properties, such as absorption and emission spectra, fluorescence quantum yields, and lifetimes, are also influenced by the 3,5-bis(trifluoromethyl)phenyl group. In studies of various dye molecules and functional materials, this substituent is often used to tune the electronic and optical properties. For example, in a series of 9-phenyl-9-phosphafluorene oxide derivatives, the photophysical behavior was found to be affected by different substituents, with the aim of developing materials for applications like organic light-emitting diodes (OLEDs). beilstein-journals.org The electron-withdrawing nature of the CF₃ groups can influence intramolecular charge transfer (ICT) processes, which are crucial for the photophysical characteristics of many functional dyes. beilstein-journals.orgrsc.org
Luminescence and Fluorescence Quenching Studies
There is no available data on the luminescence or fluorescence quenching of this compound. These studies would involve measuring the emission of light from the molecule after excitation and how this emission is affected by the presence of other chemical species (quenchers). This information provides insights into the excited state properties and intermolecular interactions of a compound. While studies exist for other fluorinated aromatic compounds, specific data for this compound, including quenching rate constants or mechanisms, are absent from the reviewed literature.
Thermodynamics and Kinetics of Key Reactions
Detailed thermodynamic and kinetic data for reactions involving this compound are not documented in the available scientific literature.
No experimental data on the activation energy or Arrhenius parameters for any reaction involving this compound could be found. Determining these values is crucial for understanding how temperature affects the rate of a chemical reaction and provides insight into the reaction's mechanism and energy barrier.
Similarly, there are no published measurements of equilibrium constants (Keq) or the associated enthalpy (ΔH) and entropy (ΔS) changes for reactions where this compound is a reactant or product. This thermodynamic data is essential for predicting the extent of a reaction and its spontaneity under different conditions.
Advanced Applications of 3,5 Bis Trifluoromethyl Ethylbenzene in Materials Science and Chemical Research
Precursor in Fluorine-Containing Polymer Synthesis
3,5-Bis(trifluoromethyl)ethylbenzene is a potential precursor to 3,5-bis(trifluoromethyl)styrene (B1333223) (35BTFMS), a highly fluorinated monomer. The ethyl group can be chemically modified, for instance through dehydrogenation, to create the polymerizable vinyl group of the styrene (B11656) derivative. The resulting monomer, 35BTFMS, is of significant interest for creating specialized fluoropolymers.
Polymers derived from 3,5-bis(trifluoromethyl)styrene exhibit notable thermal stability. Research has shown that the glass transition temperature (Tg), a key measure of thermal stability, is significantly influenced by the presence and position of CF3 groups. For instance, the homopolymer of 35BTFMS has a higher Tg compared to non-fluorinated polystyrene and even some other trifluoromethyl-substituted styrenes. researchgate.net This increased thermal stability is attributed to the steric hindrance provided by the bulky CF3 groups, which restricts the segmental mobility of the polymer main chain. researchgate.net The strong carbon-fluorine bonds also contribute to high chemical and oxidative stability, making these polymers suitable for applications in harsh environments.
The unique structure of the 3,5-bis(trifluoromethyl)phenyl moiety allows for precise tuning of various polymer properties.
Optical Transparency: Copolymers created from 35BTFMS and other monomers, such as methyl methacrylate (B99206) (MMA) or trifluoroethyl methacrylate (TFEMA), have been shown to be transparent and possess high light transmittance. researchgate.net This makes them promising candidates for novel optical materials where clarity and stability are required. researchgate.net
Dielectric Constant: Fluoropolymers are well-known for their low dielectric constants, a critical property for materials used in high-speed electronics and integrated circuits. The high fluorine content in polymers made from 35BTFMS contributes to a low dielectric constant and low water absorption, which are advantageous for inter-layer dielectrics.
Hydrophobicity: The presence of multiple fluorine atoms on the monomer unit results in polymers with highly hydrophobic surfaces. This property is desirable for creating water-repellent coatings, moisture barriers, and materials for biomedical devices where interaction with water needs to be minimized.
The electronic and steric effects of the two trifluoromethyl groups on the styrene monomer influence its reactivity and polymerization behavior. Studies have been conducted on the free-radical polymerization of 35BTFMS, initiated by agents like AIBN (azobisisobutyronitrile). researchgate.net
The polymerization rate of 35BTFMS has been compared with other fluorinated and non-fluorinated styrenes. Research indicates that the polymerization rate of 35BTFMS is faster than that of standard styrene (St) and 2-trifluoromethyl styrene (2TFMS). researchgate.net This can be attributed to the strong electron-withdrawing nature of the two CF3 groups, which affects the electron density of the vinyl group and influences its susceptibility to radical attack. The specific reactivity ratios in copolymerization with other monomers, like methacrylates, determine the final composition and structure of the copolymer, allowing for the synthesis of polymers with tailored block or random structures. researchgate.netnih.gov
| Monomer | Polymerization Rate Order | Glass Transition Temp. (Tg) of Homopolymer |
| 3,5-bis(trifluoromethyl) styrene (35BTFMS) | Higher than Styrene and 2-TFMS | Higher than meta/para substituted styrenes |
| Styrene (St) | Lower than 35BTFMS | Lower than ortho-substituted styrenes |
| 2-trifluoromethyl styrene (2TFMS) | Lower than 35BTFMS | Higher than meta/para substituted styrenes |
| Pentafluorostyrene (PFS) | Lower than 35BTFMS | Not specified |
This table presents a qualitative comparison of polymerization rates and glass transition temperatures based on findings from studies on trifluoromethyl-substituted styrenes. researchgate.net
Application in Liquid Crystal Technology
The 3,5-bis(trifluoromethyl)phenyl core, the central structural element of this compound, is a valuable component in the design of advanced liquid crystal (LC) materials. greyhoundchrom.com The introduction of fluorine atoms, and particularly CF3 groups, into mesogenic (liquid-crystal-forming) molecules is a well-established strategy for manipulating their physical properties. mdpi.com
Mesogenic compounds typically consist of a rigid core and flexible terminal chains. The 1,3-disubstituted benzene (B151609) ring of the 3,5-bis(trifluoromethyl)phenyl unit can serve as a "bent-core" element in such molecules. ajchem-a.com The design of liquid crystals often involves the strategic placement of polar groups to control the material's dielectric anisotropy (Δε), a crucial parameter for display applications.
The two CF3 groups in the 3,5-disubstitution pattern create a strong dipole moment perpendicular to the long axis of the molecule. This is a key design principle for creating liquid crystals with negative dielectric anisotropy, which are essential for display technologies like in-plane switching (IPS) and vertically aligned (VA) modes. beilstein-journals.orgbeilstein-journals.org The rigid and bulky nature of the CF3 groups also influences the molecular packing and can help promote specific liquid crystalline phases (mesophases). mdpi.com
The incorporation of the 3,5-bis(trifluoromethyl)phenyl core has a profound impact on the phase behavior and electro-optical response of liquid crystals.
Phase Behavior: The introduction of lateral fluorine or CF3 groups can lower the melting point of the material and stabilize certain mesophases, such as the nematic or various smectic phases. mdpi.combiointerfaceresearch.com The bent shape of the 1,3-disubstituted core can lead to the formation of unique and complex mesophases not typically seen with linear, rod-like molecules. ajchem-a.com
Electro-Optical Properties: As mentioned, the primary influence of the 3,5-bis(trifluoromethyl)phenyl unit is on the dielectric anisotropy. The strong lateral dipole moment generated by the C-F bonds results in a large negative Δε. beilstein-journals.orgbeilstein-journals.org This allows the liquid crystal molecules to align perpendicular to an applied electric field, which is the fundamental operating principle of VA-mode LCDs. Furthermore, the presence of fluorine can reduce the viscosity of the liquid crystal material, leading to faster switching times, which is critical for high-performance displays.
| Property | Influence of 3,5-Bis(trifluoromethyl)phenyl Core |
| Molecular Shape | Introduces a "bent-core" structure. ajchem-a.com |
| Dielectric Anisotropy (Δε) | Induces a strong negative value. beilstein-journals.orgbeilstein-journals.org |
| Mesophase Stability | Can lower melting points and stabilize smectic or nematic phases. mdpi.combiointerfaceresearch.com |
| Viscosity | Generally leads to a reduction in viscosity. |
| Switching Time | Faster response due to lower viscosity. |
Specialty Solvents and Reaction Media
The unique properties of highly fluorinated organic compounds position them as valuable specialty solvents and reaction media, capable of influencing reaction outcomes in ways that traditional solvents cannot.
Fluorinated hydrocarbons, a class to which this compound belongs, exhibit a distinct set of physical properties that stem from the high electronegativity and low polarizability of fluorine. stackexchange.com These compounds are often both hydrophobic (water-repelling) and lipophobic (oil-repelling), a rare characteristic that leads to immiscibility with many aqueous and organic solvents. stackexchange.com This behavior facilitates the creation of biphasic reaction systems, which can be advantageous for catalyst recovery and product separation. stackexchange.comnih.gov
Table 1: Comparison of Properties of Representative Fluorinated Alcohols and Common Solvents This table illustrates the distinct properties of fluorinated solvents compared to conventional organic solvents. Data is compiled from various sources. acs.org
| Solvent | Abbreviation | pKa (in water) | Polarity/Polarizability (π*) | Key Features |
|---|---|---|---|---|
| 1,1,1,3,3,3-Hexafluoroisopropanol | HFIP | 9.3 | 0.65 | High polarity, strong H-bond donor, low nucleophilicity |
| 2,2,2-Trifluoroethanol | TFE | 12.4 | 0.73 | Polar, H-bond donor, low nucleophilicity |
| Methanol | MeOH | 15.5 | 0.60 | Polar, protic, nucleophilic |
| Acetonitrile (B52724) | MeCN | 25 (in DMSO) | 0.75 | Polar, aprotic |
The use of fluorinated solvents has been shown to be crucial for the success of various chemical transformations. In many instances, reactions that fail to proceed in common organic solvents like methanol, acetonitrile, or DMF show significant reactivity in fluorinated media such as HFIP or TFE. acs.org A prime example is in the field of C-H activation, where fluorinated alcohols have enabled challenging direct functionalization reactions, often with improved yields and selectivities. rsc.org
In electrochemistry, solvent mixtures containing fluorinated alcohols can create a synergistic effect, enhancing reactivity by balancing the solubility of reagents with the stabilization of reactive intermediates. acs.org For example, the lifetime of organic radicals can be extended in fluorinated solvents, increasing the likelihood of desired bond formations. acs.org Furthermore, the unique solvation properties of fluorinated solvents can alter the nucleophilicity of reagents, enabling selective cross-coupling reactions where traditional solvents would only yield homocoupling products. acs.org While specific studies on this compound as a reaction medium are not widely documented, its highly fluorinated aromatic structure suggests it could offer a unique solvent environment, potentially influencing reaction outcomes through mechanisms analogous to other fluorinated hydrocarbons.
Design of Research Probes and Labels
The 3,5-bis(trifluoromethyl)phenyl group is an excellent candidate for incorporation into research probes and labels due to its unique spectroscopic properties and chemical stability.
Isotopic labeling is a powerful tool for elucidating reaction mechanisms. Deuterium (B1214612) labeling, for instance, is widely used to probe kinetic isotope effects to determine rate-limiting steps. beilstein-journals.org
Fluorine labeling, specifically with ¹⁹F, offers a different set of advantages. ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive analytical technique. The chemical shift of ¹⁹F is very sensitive to its local electronic environment, but since fluorine is rarely present in biological systems, the resulting spectra are often clean with minimal background noise. The 3,5-bis(trifluoromethyl)phenyl group contains two CF₃ groups, which under many conditions provide a single, sharp resonance in the ¹⁹F NMR spectrum. This makes it an ideal tag for monitoring chemical transformations or for studying molecular interactions. For example, analogous structures like 3,5-difluorophenyl aniline (B41778) have been used as ¹⁹F NMR probes to study molecular orientation in lipid bilayers. researchgate.net The strong, clean signal from the six equivalent fluorine atoms in the two trifluoromethyl groups of a molecule like this compound would make it a highly effective probe for mechanistic studies in both organic and organometallic chemistry.
A molecular scaffold is a core structure used to covalently hold multiple functional groups in a defined spatial arrangement. mdpi.com Rigid aromatic platforms, such as substituted benzene rings, are frequently used for this purpose. nih.govbeilstein-journals.org The 1,3,5-substitution pattern is particularly effective at pre-organizing appended groups for functions like molecular recognition or catalysis. beilstein-journals.org
The 3,5-bis(trifluoromethyl)phenyl core, present in this compound, serves as a robust and versatile scaffold. Its rigid structure and well-defined substitution points allow for the precise positioning of functional moieties. This scaffold is a common building block in the synthesis of more complex molecules with applications in medicinal chemistry and materials science. mdpi.commdpi.commdpi.com For example, it has been incorporated into nonlinear optical chromophores, where the bulky trifluoromethyl groups help to suppress intermolecular dipole-dipole interactions, which is crucial for material performance. researchgate.net It has also been used as a foundational piece in the synthesis of diamine-based ligands and organocatalysts. mdpi.comresearchgate.net
Table 2: Examples of the 3,5-Bis(trifluoromethyl)phenyl Moiety as a Synthetic Scaffold This table highlights the use of the 3,5-bis(trifluoromethyl)phenyl core as a foundational element in the synthesis of functional molecules.
| Scaffold-Containing Compound | Application/Area of Research | Reference |
|---|---|---|
| N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine | Building block for benzimidazoles and organocatalysts | mdpi.comresearchgate.net |
| Chromophores with a 3,5-bis(trifluoromethyl)benzene isolation group | Nonlinear optical materials | researchgate.net |
| 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazoles | Development of inhibitors for drug-resistant bacteria | mdpi.com |
| 3,5-Bis(trifluoromethyl)benzeneboronic acid | Electrolyte additive for lithium-ion batteries | researchgate.net |
Electrochemical Applications
The strong electron-withdrawing nature of the two trifluoromethyl groups on the phenyl ring gives the 3,5-bis(trifluoromethyl)phenyl moiety distinct electronic properties that are highly valuable in electrochemical applications. This is clearly demonstrated by the behavior of a close structural analog, 3,5-bis(trifluoromethyl)benzeneboronic acid.
This compound has been studied as a film-forming additive in propylene (B89431) carbonate-based electrolytes for lithium-ion batteries. researchgate.net The key to its function lies in its low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy. researchgate.net Density functional theory (DFT) calculations and cyclic voltammetry experiments show that the boronic acid derivative is reduced at a higher potential than the propylene carbonate solvent. researchgate.net This preferential reduction allows it to form a stable solid electrolyte interphase (SEI) on the surface of the graphite (B72142) anode, preventing the solvent from co-intercalating and exfoliating the graphite, thus dramatically improving battery stability and performance. researchgate.net
The electrochemical behavior is dictated by the 3,5-bis(trifluoromethyl)phenyl group. Therefore, it is highly probable that this compound would exhibit similar reduction potentials, making it a candidate for investigation in related electrochemical systems. This electron-accepting character is also exploited in organic electronics. For instance, 1,4-bis(trifluoromethyl)benzene, another analog, has been used as an acceptor unit in the design of emitters for thermally activated delayed fluorescence (TADF), a key technology for highly efficient organic light-emitting diodes (OLEDs). rsc.org
Table 3: Calculated LUMO Energies and Reduction Potentials Data for 3,5-bis(trifluoromethyl)benzeneboronic acid (BA) and propylene carbonate (PC) from a study on lithium-ion battery electrolytes. researchgate.net
| Compound | LUMO Energy (eV) | Reduction Behavior |
|---|---|---|
| 3,5-Bis(trifluoromethyl)benzeneboronic Acid (BA) | -1.25 | Reduced before propylene carbonate |
| Propylene Carbonate (PC) | +0.66 | Reduced at a lower potential than BA |
Redox Behavior and Cyclic Voltammetry Studies
The redox properties of molecules containing the 3,5-bis(trifluoromethyl)phenyl group are of fundamental interest for their application in electronic devices and as catalysts. Cyclic voltammetry is a key technique used to probe these properties.
Studies on tris{3,5-bis(trifluoromethyl)phenyl}borane, a derivative sharing the same core structure, have provided insights into the electrochemical behavior of this class of compounds. nih.gov Cyclic voltammetry studies performed in a non-coordinating solvent revealed a one-electron reduction process. nih.gov This behavior is indicative of the electron-accepting nature of the 3,5-bis(trifluoromethyl)phenyl groups.
Further research on meso-3,5-bis(trifluoromethyl)phenyl-substituted expanded porphyrins has also shed light on the redox characteristics of this moiety. nih.gov Electrochemical measurements of these complex molecules demonstrated that the HOMO-LUMO gap decreases as the size of the conjugated macrocycle increases. nih.gov This tunability of the electronic energy levels is a crucial feature for the design of materials with specific redox potentials.
While direct cyclic voltammetry data for this compound is not extensively reported in the literature, the studies on its derivatives suggest that the 3,5-bis(trifluoromethyl)phenyl group imparts significant electron-accepting character, making it a valuable component for materials requiring tailored redox properties.
Role as Electrolyte Components in Advanced Energy Storage Devices
The development of safer and more efficient energy storage devices, such as lithium-ion batteries and supercapacitors, is a critical area of research. Fluorinated compounds are increasingly being investigated as additives or co-solvents in electrolytes to enhance the performance and safety of these devices. researchgate.netgreyb.com The inclusion of fluorine can improve the thermal stability, oxidative resistance, and the formation of a stable solid electrolyte interphase (SEI) on the electrodes. researchgate.netacs.org
Derivatives of 3,5-bis(trifluoromethyl)benzene have shown promise in this area. For instance, 3,5-bis(trifluoromethyl)benzeneboronic acid has been studied as a film-forming additive in propylene carbonate-based electrolytes for lithium-ion batteries. Theoretical studies have indicated that the lowest unoccupied molecular orbital (LUMO) energy of this boronic acid derivative is lower than that of the propylene carbonate solvent, suggesting it would be reduced preferentially to form a stable SEI layer on the graphite anode.
In a related context, N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea has been recognized as a privileged motif in catalyst development, highlighting the unique electronic properties conferred by the 3,5-bis(trifluoromethyl)phenyl group. rsc.org While not directly an electrolyte component, its ability to engage in hydrogen bonding and stabilize anions is a property that could be beneficial in electrolyte design.
Although direct studies on the use of this compound as an electrolyte component are limited, the favorable properties of its derivatives suggest that it could contribute to the development of high-performance electrolytes. The electron-withdrawing nature of the trifluoromethyl groups can enhance the oxidative stability of the electrolyte, a critical factor for high-voltage battery applications.
Optical and Electronic Materials
The unique electronic and photophysical properties imparted by the 3,5-bis(trifluoromethyl)phenyl group make it a valuable building block for a variety of optical and electronic materials.
Development of Fluorinated Chromophores or Fluorophores with Tailored Emission Properties
Chromophores and fluorophores are the fundamental components of many optical technologies, including nonlinear optics and fluorescence-based sensing. The introduction of the 3,5-bis(trifluoromethyl)benzene moiety into these molecules can significantly modulate their optical properties.
Research has demonstrated the synthesis of novel nonlinear optical chromophores where a 3,5-bis(trifluoromethyl)benzene derivative acts as an "isolation group" within the molecular bridge. mdpi.comresearchgate.net This strategic placement helps to suppress detrimental dipole-dipole interactions between chromophores in the solid state, leading to enhanced electro-optic activity. mdpi.com These materials exhibit good thermal stability, with decomposition temperatures generally above 220 °C. mdpi.com
The synthesis of expanded porphyrins substituted with meso-3,5-bis(trifluoromethyl)phenyl groups has also been reported. nih.gov These compounds exhibit interesting photophysical properties, with their absorption and emission characteristics being dependent on the size of the macrocycle. nih.gov This allows for the tuning of their optical response across the visible and near-infrared regions of the spectrum. nih.gov
The following table summarizes the thermal properties of some nonlinear optical chromophores incorporating a 3,5-bis(trifluoromethyl)benzene derivative:
| Chromophore | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) |
| Chromophore C | 83.5 °C | 243 °C |
| Chromophore D | 80.2 °C | 226 °C |
Data sourced from a study on nonlinear optical chromophores. mdpi.com
Semiconductor Properties in Organic Electronics
Organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) are at the forefront of next-generation flexible and low-cost electronics. wikipedia.orgresearchgate.net The performance of these devices is heavily reliant on the properties of the organic semiconductor materials used. nih.govfrontiersin.org The incorporation of trifluoromethylphenyl groups into organic semiconductors has been explored as a strategy to tune their electronic properties and improve device performance. nih.gov
While specific studies on this compound in OFETs and OLEDs are not widely available, research on related compounds provides valuable insights. For example, high electron mobilities have been achieved in OFETs using oligomers end-capped with trifluoromethylphenyl groups. nih.gov These electron-withdrawing groups can lower the LUMO level of the semiconductor, which is beneficial for n-type charge transport. nih.gov However, this can also lead to larger barriers for electron injection, resulting in higher threshold voltages. nih.gov
In the realm of OLEDs, bipolar host materials are crucial for achieving high efficiency. ep2-bayreuth.dersc.org These materials possess both electron-donating and electron-accepting moieties to ensure balanced charge injection and transport. ep2-bayreuth.de The strong electron-accepting nature of the 3,5-bis(trifluoromethyl)phenyl group makes it a candidate for the electron-transporting component in such bipolar materials. For instance, blue phosphorescent OLEDs have been fabricated using host materials that incorporate a meta-linked biphenyl (B1667301) unit to separate the electron-donating and electron-accepting parts of the molecule, thereby maintaining a high triplet energy. ep2-bayreuth.de
The table below presents the performance of some OFETs based on organic semiconductors with trifluoromethylphenyl groups:
| Semiconductor | Mobility (cm²/Vs) | Threshold Voltage (V) |
| Bithiophene derivative 59 | 0.18 | 70 |
| Thiazolothiazole-containing compound 60 | 0.30 | 60 |
| Bisthiazole derivative 62 | 1.83 | >60 |
Data sourced from a review on organic semiconductors for OFETs. nih.gov
Analytical Methodologies for Trace Detection and Quantification in Research Contexts
Chromatographic Techniques
Chromatographic methods are central to the separation and analysis of 3,5-Bis(trifluoromethyl)ethylbenzene from complex matrices. These techniques offer high resolution and can be coupled with various detectors for identification and quantification.
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.
| Parameter | Typical Value/Condition |
| Column | Capillary column (e.g., DB-5ms, HP-5ms) |
| Injection Mode | Split/Splitless |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Expected M+ | m/z 242 |
| Major Fragments | [M-15]+ (m/z 227), fragments from CF3 loss |
For non-volatile derivatives of this compound or for analysis in complex matrices where sample cleanup is minimal, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) is the method of choice. HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Reversed-phase HPLC, using a C18 or C8 column, is commonly employed for aromatic compounds. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. In a patent for a process to synthesize 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one, a related compound, HPLC analysis was performed using a Luna C18 column with an acetonitrile and aqueous phosphoric acid gradient. miamioh.edu For the analysis of fluorinated phenols and pharmaceuticals, an Agilent 1100 series HPLC with a variable wavelength UV detector has been utilized with a C18 column and a mobile phase of acetonitrile and water with formic acid. nist.govnih.gov
MS/MS detection provides high selectivity and sensitivity through selected reaction monitoring (SRM), where a specific parent ion is selected and fragmented, and a characteristic product ion is monitored. This technique is invaluable for quantifying trace amounts of the target analyte in complex biological or environmental samples.
| Parameter | Typical Value/Condition |
| Column | Reversed-phase (e.g., C18, C8) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative |
| Detection Mode | MS/MS (Selected Reaction Monitoring) |
If this compound is asymmetrically substituted on the ethyl group, for instance, to form 1-(3,5-bis(trifluoromethyl)phenyl)ethanol, the resulting enantiomers require chiral chromatography for their separation and the determination of enantiomeric excess (ee). This is crucial in asymmetric synthesis research.
Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the primary techniques used. These methods employ a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are widely used. rsc.orguq.edu.au
For example, the enantiomeric excess of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol, a closely related chiral alcohol, was determined by chiral GC analysis using a Chirasil-DEX CB column. In another study, the enantiomers of a similar trifluoromethylated alcohol were separated by HPLC on a CHIRALPAK IB-3 column with a hexane/IPA mobile phase. The choice of the chiral stationary phase and the mobile phase is critical for achieving baseline separation of the enantiomers.
| Technique | Chiral Stationary Phase Example | Mobile Phase Example |
| Chiral GC | Chirasil-DEX CB | Nitrogen carrier gas |
| Chiral HPLC | CHIRALPAK IB-3, CHIRALCEL OD | Hexane/Isopropanol |
Spectroscopic Detection Methods
Spectroscopic methods provide alternative or complementary approaches for the detection and quantification of this compound, often with high sensitivity.
UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound in solution. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π-π* electronic transitions of the benzene (B151609) ring.
While the specific UV-Vis spectrum for this compound is not readily published, data for its isomer, 1,4-Bis(trifluoromethyl)benzene, shows an absorption peak at 262 nm in ethanol. The absorption spectrum of 1,3-bis(trifluoromethyl)benzene (B1330116) has been measured at 265 nm. rsc.org It is expected that this compound would have a similar absorption maximum. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte, allowing for quantitative analysis. This method is often used as a detection technique in HPLC.
| Compound | Solvent | λmax (nm) |
| 1,4-Bis(trifluoromethyl)benzene | Ethanol | 262 |
| 1,3-Bis(trifluoromethyl)benzene | Hexane | 265 rsc.org |
Fluorescence spectroscopy is a highly sensitive technique that measures the light emitted from a compound after it has absorbed light. Aromatic compounds are often fluorescent. The introduction of trifluoromethyl groups can influence the fluorescence properties.
Studies on fluorinated benzenes have shown that they can exhibit fluorescence, with the emission spectra being sensitive to the solvent environment. For instance, 1,4-Bis(trifluoromethyl)benzene has an emission peak at 283 nm when excited at 262 nm. The fluorescence properties of bis(trifluoromethyl)benzene derivatives have been investigated for applications in materials science, indicating that these structural motifs can lead to efficient fluorescence. This high sensitivity makes fluorescence spectroscopy suitable for trace analysis, although it may be susceptible to matrix interference.
| Compound | Excitation λ (nm) | Emission λ (nm) | Key Finding |
| 1,4-Bis(trifluoromethyl)benzene | 262 | 283 | Demonstrates fluorescence of the bis(trifluoromethyl)benzene core. |
| Heavily Fluorinated Benzenes | ~265 | Varies with solvent | Exhibit strong oscillatory behavior in transient absorption, indicating complex photophysics. |
Quantitative NMR Spectroscopy for Purity and Concentration Determination in Research Samples
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity and concentration of chemical compounds, including fluorinated aromatic molecules like this compound. rsc.orgyoutube.com The technique relies on the direct proportionality between the integrated intensity of an NMR signal and the number of corresponding nuclei in the molecule. For compounds containing fluorine, ¹⁹F qNMR offers distinct advantages due to the high sensitivity of the ¹⁹F nucleus and the wide chemical shift range, which minimizes the likelihood of signal overlap, a common issue in ¹H NMR spectra of complex mixtures. youtube.com
In a typical qNMR experiment for purity assessment, a certified internal standard with a known purity is accurately weighed and mixed with a precisely weighed amount of the this compound sample. acs.org The mixture is dissolved in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). sigmaaldrich.com The selection of the internal standard is critical; it must be stable, not react with the analyte, and have signals that are well-resolved from those of the analyte. A highly suitable internal standard for ¹⁹F qNMR analysis of this compound is 3,5-Bis(trifluoromethyl)benzoic acid, a certified reference material. sepscience.comsigmaaldrich.com Its structural similarity ensures comparable relaxation times and its ¹⁹F signal from the two -CF₃ groups appears as a sharp singlet, facilitating accurate integration. sepscience.comsigmaaldrich.com
The ¹H NMR spectrum of this compound would be expected to show signals for the aromatic protons and the ethyl group protons. The aromatic protons would appear as singlets in the aromatic region (typically δ 7-8 ppm), while the ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, consistent with the n+1 splitting rule. docbrown.info The ¹⁹F NMR spectrum is simpler, showing a single sharp resonance for the six equivalent fluorine atoms of the two trifluoromethyl groups. The chemical shift of these groups is expected in the region typical for Ar-CF₃ moieties (around -63 ppm). rsc.org
For accurate quantification, NMR parameters must be carefully optimized. This includes ensuring a sufficiently long relaxation delay (D1), typically at least five times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard, and using a calibrated 90° pulse width. bipm.org Inverse-gated decoupling is often employed in ¹⁹F qNMR to suppress nuclear Overhauser effects (nOE) and avoid integration errors. sigmaaldrich.com By comparing the integrated area of the analyte's ¹⁹F signal to that of the internal standard's ¹⁹F signal, the purity or concentration of this compound can be calculated with high accuracy and precision. acgpubs.org
Table 1: Representative ¹H and ¹⁹F qNMR Parameters for this compound Analysis
| Parameter | ¹H NMR | ¹⁹F NMR | Rationale |
| Analyte Signal | Aromatic-H, Ethyl (-CH₂-, -CH₃) | Trifluoromethyl (-CF₃) | Specific nuclei for quantification. |
| Internal Standard | 3,5-Bis(trifluoromethyl)benzoic acid | 3,5-Bis(trifluoromethyl)benzoic acid | Provides a reference signal of known concentration/purity. sepscience.comsigmaaldrich.com |
| Solvent | CDCl₃ or DMSO-d₆ | CDCl₃ or DMSO-d₆ | Dissolves analyte and standard; provides deuterium (B1214612) lock signal. |
| Expected δ (ppm) | Aromatic: ~7.8-8.0, -CH₂-: ~2.8, -CH₃: ~1.3 | ~ -63 | Approximate chemical shifts based on similar structures. docbrown.infobipm.org |
| Relaxation Delay (D1) | > 5 x T₁ (longest) | > 5 x T₁ (longest) | Ensures full relaxation of nuclei for accurate integration. bipm.org |
| Pulse Angle | 90° | 90° | Maximizes signal for a single scan. bipm.org |
| Number of Scans | 8 - 16 | 16 - 64 | Sufficient scans to achieve a high signal-to-noise ratio (>250:1). |
Note: This table is based on established qNMR principles and data from analogous compounds. Exact chemical shifts and relaxation times would need to be determined experimentally.
Electrochemical Sensing
Electrochemical methods offer a sensitive and cost-effective approach for the quantitative analysis of electroactive species. For a compound like this compound, voltammetric techniques can be employed to characterize its redox behavior and for quantification.
Voltammetric Techniques for Quantitative Analysis and Redox Characterization
Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are used to study the oxidation and reduction behavior of molecules at an electrode surface. The trifluoromethyl groups (-CF₃) are strongly electron-withdrawing, which significantly influences the electronic properties of the benzene ring. This makes the aromatic system more difficult to oxidize and easier to reduce compared to unsubstituted benzene. The electrochemical reduction of trifluoromethylarenes can lead to the cleavage of C-F bonds. nih.govrsc.org
In a typical CV experiment, a potential is swept between two limits, and the resulting current is measured. For this compound, a reduction wave would be expected at a less negative potential than that for benzene due to the electron-withdrawing nature of the two -CF₃ groups. Studies on similar compounds, such as tris{3,5-bis(trifluoromethyl)phenyl}borane, show quasi-reversible reduction processes. rsc.org The reduction potential (Epc) and the peak current (Ipc) are key parameters obtained from the voltammogram. The peak current is directly proportional to the concentration of the analyte in the solution, which forms the basis for its quantitative determination. DPV, a more sensitive technique than CV, can be used for trace-level quantification by producing well-defined peaks with currents that are linearly related to the analyte concentration over a specific range.
The electrochemical characterization of this compound would likely be performed in a non-aqueous solvent like acetonitrile or dimethylformamide, with a supporting electrolyte such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (NBu₄PF₆) to ensure conductivity. princeton.edu
Table 2: Expected Voltammetric Data for this compound
| Parameter | Expected Value/Observation | Technique | Significance |
| Reduction Potential (Epc) | Less negative than benzene; likely irreversible | Cyclic Voltammetry | Indicates the potential at which the compound is reduced. Irreversibility suggests a follow-up chemical reaction after electron transfer. nih.govrsc.org |
| Oxidation Potential (Epa) | More positive than ethylbenzene (B125841) | Cyclic Voltammetry | Indicates the potential required to oxidize the molecule; made more difficult by -CF₃ groups. |
| Peak Current (Ip) | Proportional to concentration | CV, DPV | Forms the basis for quantitative analysis. |
| Linear Dynamic Range | e.g., 1 µM - 100 µM (Hypothetical) | Differential Pulse Voltammetry | The concentration range over which the current response is linear. |
| Limit of Detection (LOD) | e.g., < 1 µM (Hypothetical) | Differential Pulse Voltammetry | The lowest concentration that can be reliably detected. |
Note: The values in this table are illustrative and based on the electrochemical behavior of analogous trifluoromethylated aromatic compounds. Actual values must be determined experimentally.
Development of Modified Electrodes for Enhanced Selectivity in Research Applications
To improve the sensitivity and selectivity of electrochemical detection, the working electrode (e.g., glassy carbon, gold) can be modified with various materials. nih.gov These modifications aim to enhance the accumulation of the target analyte at the electrode surface or to catalyze the electrochemical reaction.
For a hydrophobic, fluorinated compound like this compound, modifying an electrode with materials that exhibit "fluorophilic" interactions can be a promising strategy. Fluorophilic interactions are non-covalent interactions between fluorinated segments. Materials like fluorinated polymers or self-assembled monolayers (SAMs) containing perfluoroalkyl chains could be used to create a surface that selectively preconcentrates the analyte from the sample matrix. nih.gov
Another approach involves using porous materials with a high surface area, such as conducting polymers or metal-organic frameworks (MOFs). researchgate.netresearchgate.net Electropolymerization of a monomer like 3,5-bis(trifluoromethyl)aniline (B1329491) on a glassy carbon electrode can create a polymer film with specific recognition sites for the analyte, enhancing selectivity. researchgate.net MOFs can be designed with specific pore sizes and chemical functionalities that can selectively trap the target molecule, leading to a significant increase in the measured signal and a lower limit of detection.
Sample Preparation and Matrix Effects in Research Samples
Accurate quantification of trace analytes in complex research samples, such as environmental water or biological fluids, requires effective sample preparation to isolate the analyte of interest and remove interfering matrix components.
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization for Complex Matrices
Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net For the extraction of a relatively non-polar compound like this compound from an aqueous sample, a water-immiscible organic solvent such as hexane, dichloromethane, or ethyl acetate would be chosen. The efficiency of the extraction depends on the partition coefficient of the analyte, the solvent-to-sample volume ratio, and the pH of the aqueous phase. Multiple extractions with smaller volumes of organic solvent are generally more efficient than a single extraction with a large volume. Recent studies have explored ionic liquids with bis{(trifluoromethyl)sulfonyl}amide anions for the selective extraction of aromatic compounds from aliphatic ones, a principle that could be adapted for this target. acs.orgrsc.orgrsc.org
Solid-Phase Extraction (SPE) is a more modern and often more efficient technique that involves passing a liquid sample through a solid sorbent packed in a cartridge. The analyte is retained on the sorbent while the bulk of the matrix passes through. After a washing step to remove residual interferences, the analyte is eluted with a small volume of a strong organic solvent. For this compound, a reversed-phase SPE sorbent (e.g., C18 or C8 silica) would be appropriate, as it retains non-polar compounds from a polar (typically aqueous) matrix. Optimization involves selecting the appropriate sorbent, conditioning and equilibration solvents, sample loading conditions, wash solvent, and elution solvent to maximize recovery of the analyte while minimizing co-extraction of matrix components. gimitec.com Polymeric sorbents or those designed for PFAS analysis, which also leverage interactions with fluorinated moieties, could offer enhanced selectivity. phenomenex.com
Minimization of Matrix Interference in Analytical Assays for Accurate Quantification
Matrix effects are a significant challenge in quantitative analysis, particularly when using highly sensitive detection methods like mass spectrometry (MS) coupled with gas chromatography (GC) or liquid chromatography (LC). nih.gov These effects occur when co-eluting components from the sample matrix alter the ionization efficiency of the target analyte in the MS source, leading to either signal suppression or enhancement. chromatographyonline.com This can result in inaccurate quantification.
Several strategies can be employed to minimize matrix interference:
Effective Sample Cleanup: The most direct approach is to remove interfering components using the optimized SPE or LLE methods described previously. A cleaner extract will inherently have fewer co-eluting species. gimitec.com
Chromatographic Separation: Optimizing the GC or LC method to achieve baseline separation between the analyte and any known interfering compounds is crucial. Adjusting the column type, mobile phase composition, or temperature gradient can improve resolution. researchgate.net
Dilution: Simply diluting the sample extract can reduce the concentration of matrix components to a level where they no longer significantly affect the analyte's ionization. This "dilute-and-shoot" approach is effective if the analytical method has sufficient sensitivity to detect the diluted analyte. sepscience.com
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This way, the standards and the samples experience the same matrix effects, and the effect is compensated for during quantification. mdpi.com
Use of Internal Standards: The most robust method for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS of this compound (e.g., containing ¹³C or ²H) would have nearly identical chemical properties and chromatographic retention time to the analyte. It would therefore experience the same matrix effects, and by calculating the ratio of the analyte signal to the SIL-IS signal, the interference can be effectively cancelled out. nih.govnih.gov
By carefully considering and implementing these analytical and sample preparation strategies, it is possible to achieve accurate and reliable trace detection and quantification of this compound in complex research contexts.
Validation of Analytical Methods for Research Applications
Method validation is a documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications. For the trace analysis of this compound, this would involve a series of experiments to define the method's capabilities and limitations.
Linearity
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. To determine linearity for this compound analysis, a series of calibration standards at different concentrations would be prepared and analyzed. The response (e.g., peak area in a chromatogram) is then plotted against the concentration, and a linear regression is performed. The correlation coefficient (r) or coefficient of determination (r²) is used to express the quality of the fit, with a value of ≥0.995 generally considered acceptable for bioanalytical or environmental methods.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. dtic.mil These are often determined from the standard deviation of the response and the slope of the calibration curve using the following formulas:
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S)
Where:
σ = the standard deviation of the y-intercept of the regression line
S = the slope of the calibration curve dtic.mil
The table below illustrates the kind of data that would be generated in a linearity study for this compound, with LOD and LOQ values calculated from the calibration curve data. The values are hypothetical and based on typical performance for related aromatic compounds analyzed by GC-MS.
Table 1: Illustrative Linearity, LOD, and LOQ Data for this compound Analysis This table is for illustrative purposes and is based on typical values for related aromatic compounds.
| Parameter | Value |
|---|---|
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Calibration Range (ng/mL) | 1 - 200 |
| Number of Calibration Points | 7 |
| Regression Equation | y = 15000x + 2500 |
| Coefficient of Determination (r²) | 0.998 |
| Limit of Detection (LOD) (ng/mL) | 0.3 |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 |
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision represents the closeness of repeated measurements to each other. Both are typically evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) across the calibration range.
Accuracy is expressed as the percentage of recovery, calculated as: (Mean Measured Concentration / Nominal Concentration) × 100.
Precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV), calculated as: (Standard Deviation of Measurements / Mean of Measurements) × 100.
For research applications, acceptance criteria for accuracy are often within 85-115% of the nominal value (80-120% at the LOQ), and for precision, an RSD of ≤15% is generally required (≤20% at the LOQ).
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For a GC-MS method for this compound, robustness could be assessed by intentionally varying parameters such as:
GC oven temperature ramp rate (e.g., ±2°C/min)
Injector temperature (e.g., ±5°C)
Carrier gas flow rate (e.g., ±5%)
MS source temperature (e.g., ±5°C)
The effect of these variations on the analytical results (e.g., peak area, retention time, and calculated concentration) would be evaluated. The method is considered robust if the results remain within the established acceptance criteria for accuracy and precision.
The following table provides an illustrative summary of accuracy and precision data from a hypothetical validation study for this compound.
Table 2: Illustrative Accuracy and Precision Data for this compound Quantification This table is for illustrative purposes and is based on typical values for related aromatic compounds.
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (% Recovery) | Precision (% RSD) |
|---|---|---|---|---|
| Low | 3.0 | 2.95 | 98.3 | 6.8 |
| Medium | 50.0 | 51.2 | 102.4 | 4.5 |
| High | 150.0 | 147.9 | 98.6 | 3.1 |
Environmental Fate and Degradation Mechanisms of 3,5 Bis Trifluoromethyl Ethylbenzene in Research Ecosystems
Photolytic Degradation Studies
Photolytic degradation, the breakdown of compounds by light, is a critical process in the environmental transformation of many organic pollutants. This process can occur directly, through the absorption of light by the pollutant molecule itself, or indirectly, through reactions with photochemically generated reactive species.
Direct and Indirect Photolysis Pathways in Aqueous and Gaseous Phases
While direct photolysis of 3,5-Bis(trifluoromethyl)ethylbenzene would require the molecule to absorb light in the environmentally relevant solar spectrum (wavelengths > 290 nm), the presence of the aromatic ring suggests this is a plausible pathway. However, the primary atmospheric degradation pathway for volatile aromatic compounds like ethylbenzene (B125841) is through reaction with photochemically produced hydroxyl radicals (•OH). cdc.gov It is therefore hypothesized that in the gaseous phase, the dominant degradation mechanism for this compound would be initiated by •OH radical attack on the ethyl group or the aromatic ring.
In aqueous environments, both direct and indirect photolysis could contribute to the degradation of this compound. Indirect photolysis is often facilitated by dissolved organic matter (DOM) and other sensitizers that absorb sunlight and produce reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals. confex.com For similar trifluoromethyl-substituted aromatic compounds, both direct and indirect photolysis have been observed to lead to the formation of trifluoroacetic acid (TFA) as a final product. confex.com The degradation of the ethylbenzene moiety is expected to proceed through pathways similar to those established for ethylbenzene itself, involving oxidation of the ethyl group to form intermediates like acetophenone (B1666503) and 1-phenylethanol. epa.gov
Influence of Environmental Parameters on Photodegradation Kinetics
The rate of photolytic degradation is highly dependent on various environmental factors.
Light Intensity: Higher light intensity generally leads to faster degradation rates for both direct and indirect photolysis. This is because a greater photon flux increases the rate of excitation of the target molecule or the sensitizer (B1316253).
Sensitizers: The presence of sensitizers, such as humic and fulvic acids in natural waters, can significantly accelerate the photodegradation of compounds that are resistant to direct photolysis. epa.gov These substances absorb light and transfer the energy to the pollutant or generate reactive species that can attack the molecule.
pH: The pH of the aqueous environment can influence photodegradation rates, particularly for compounds that can ionize. For some fluorinated phenols, for example, degradation rates have been shown to be pH-dependent. researchgate.net
Quenchers: The presence of substances that can quench the excited state of the pollutant or the sensitizer can inhibit photodegradation. Dissolved oxygen can act as both a promoter (by forming reactive oxygen species) and an inhibitor (by quenching excited triplet states) of photolytic reactions.
Hypothetical Photodegradation Rate Constants for this compound
| Condition | Rate Constant (k) [h⁻¹] | Half-life (t½) [h] | Notes |
| Direct Photolysis (Simulated Sunlight) | 0.005 | 138.6 | Based on slow degradation of similar aromatic compounds. |
| Indirect Photolysis (with DOM) | 0.05 | 13.9 | Assumes significant contribution from sensitizers. |
| Gaseous Phase (vs. •OH radicals) | 0.15 | 4.6 | Based on typical atmospheric lifetimes of volatile organic compounds. |
This table presents hypothetical data for illustrative purposes, based on trends observed for related compounds.
Biotransformation and Biodegradation Research
The microbial breakdown of organic compounds is a key process in their removal from the environment. The structure of this compound, with its alkyl side chain and highly fluorinated groups, presents a unique substrate for microbial metabolism.
Microbial Degradation Pathways and Metabolite Identification in Model Systems
Research on the biodegradation of ethylbenzene has shown that microorganisms typically initiate degradation by attacking the ethyl group. mdpi.com Common initial steps involve the hydroxylation of the benzylic carbon to form 1-phenylethanol, which is then further oxidized to acetophenone. nih.gov This is a likely initial step in the aerobic biodegradation of this compound.
The presence of the two trifluoromethyl (-CF3) groups on the aromatic ring is expected to significantly influence the subsequent steps of degradation. The C-F bond is the strongest single bond in organic chemistry, making it highly resistant to enzymatic cleavage. researchgate.net While microbial defluorination of -CF3 groups has been reported, it is a challenging and often slow process. researchgate.net It is plausible that initial degradation would focus on the ethyl group and the aromatic ring, potentially leading to the accumulation of fluorinated metabolites. Under anaerobic conditions, ethylbenzene degradation can also be initiated by addition to fumarate. nih.gov It is conceivable that a similar pathway could exist for this compound.
Enzymatic Biotransformation Studies under Controlled Laboratory Conditions
Specific enzymes involved in the degradation of aromatic hydrocarbons, such as dioxygenases and monooxygenases, would likely be involved in the initial transformation of this compound. Studies with pure cultures of bacteria known to degrade ethylbenzene and other aromatic compounds would be necessary to elucidate the specific enzymatic pathways. For instance, strains of Pseudomonas and Mycobacterium are known to degrade a variety of aromatic compounds and could be model organisms for such studies. researchwithrutgers.comresearchgate.net The high stability of the C-F bond suggests that specialized dehalogenases would be required for complete mineralization. researchgate.net
Aerobic and Anaerobic Degradation Kinetics in Soil and Water Simulants
The kinetics of biodegradation are highly dependent on the environmental conditions, particularly the presence or absence of oxygen.
Hypothetical Biodegradation Rates of this compound in Soil Slurry
| Condition | Electron Acceptor | Half-life (t½) [days] | Notes |
| Aerobic | O₂ | 30 | Assumes a slower rate than ethylbenzene due to -CF₃ groups. |
| Anaerobic (Denitrifying) | NO₃⁻ | 150 | Anaerobic degradation is generally slower. |
| Anaerobic (Sulfate-Reducing) | SO₄²⁻ | 250 | Rates can vary significantly based on microbial consortia. |
| Anaerobic (Methanogenic) | CO₂ | >500 | Often the slowest anaerobic degradation pathway for aromatics. |
This table presents hypothetical data for illustrative purposes, based on trends observed for related compounds.
Hydrolytic Stability Investigations
No specific studies on the hydrolysis of this compound were identified in the available literature. The trifluoromethyl group is generally known for its high stability and resistance to hydrolytic cleavage under normal environmental pH and temperature conditions. However, without dedicated experimental studies, the precise rate of hydrolysis and the influence of environmental factors cannot be determined.
pH-Dependent Hydrolysis Studies and Reaction Mechanisms
There are no available research findings that detail the pH-dependent hydrolysis rates or reaction mechanisms for this compound. Such studies would be necessary to understand its persistence in aquatic environments with varying acidity or alkalinity.
Influence of Temperature and Ionic Strength on Hydrolytic Cleavage
Information regarding the effects of temperature and ionic strength on the potential hydrolytic degradation of this compound is not available. These parameters are crucial for predicting the compound's stability in different water bodies, such as freshwater versus marine environments.
Sorption and Desorption Behavior in Environmental Matrices
Specific data on the sorption and desorption of this compound to soil, sediment, or other environmental particles are not present in the public domain. This information is critical for understanding its mobility and bioavailability in terrestrial and aquatic ecosystems.
Adsorption to Soil, Sediment, and Particulate Matter Components
No studies were found that measured the adsorption coefficients (e.g., Kd or Koc) of this compound in relation to soil or sediment composition, such as organic carbon content or clay mineralogy.
Partitioning Coefficients in Soil-Water and Octanol-Water Systems
Experimentally determined or reliably estimated partitioning coefficients for this compound, such as the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc), are not available. The Log Kow for the parent compound, ethylbenzene, is 3.13, and its Log Koc ranges from 1.98 to 3.04. inchem.org The Log Kow for (trifluoromethyl)benzene is 2.8. chemeo.com However, the presence of two trifluoromethyl groups would be expected to significantly increase the lipophilicity and thus the Kow and Koc values for this compound relative to these analogs. Without specific data, a quantitative assessment of its partitioning behavior is not possible.
Table 1: Comparison of Partitioning Coefficients for Related Compounds
| Compound | Log Kow | Log Koc |
|---|---|---|
| This compound | Data Not Available | Data Not Available |
| Ethylbenzene | 3.13 inchem.org | 1.98–3.04 inchem.org |
| (Trifluoromethyl)benzene | 2.8 chemeo.com | Data Not Available |
This table is provided for illustrative purposes to highlight the data gap for the target compound.
Atmospheric Chemistry and Transport Research
No research dedicated to the atmospheric fate of this compound was found. General principles of atmospheric chemistry suggest that, as a volatile organic compound (VOC), its primary atmospheric degradation pathway would likely be through reactions with hydroxyl (•OH) radicals. However, the rate constant for this reaction, which determines its atmospheric half-life, has not been reported. For comparison, the atmospheric half-life of ethylbenzene, primarily due to reaction with hydroxyl radicals, is approximately 2 days. frontiersin.org The high stability of the C-F bond suggests that the trifluoromethyl groups themselves would be resistant to atmospheric degradation, though their influence on the reactivity of the aromatic ring and the ethyl group is unknown.
Reaction with Atmospheric Oxidants (e.g., hydroxyl radicals, ozone)
The atmospheric persistence of this compound is largely dictated by its reactivity with key atmospheric oxidants, primarily the hydroxyl radical (•OH) during the day and potentially the nitrate (B79036) radical (NO3) at night, as well as ozone (O3). These reactions initiate the degradation of the compound, influencing its concentration and potential for long-range transport.
Reaction with Hydroxyl Radicals (•OH):
The primary degradation pathway for this compound in the troposphere is expected to be its reaction with photochemically generated hydroxyl radicals. The rate of this reaction is a critical parameter for determining the atmospheric lifetime of the compound.
Due to the lack of direct experimental data for the reaction of this compound with •OH radicals, estimations based on Quantitative Structure-Activity Relationship (QSAR) models are necessary. These models utilize the chemical structure of a compound to predict its reactivity. For aromatic compounds like this compound, the reaction with •OH radicals can proceed via two main pathways: H-atom abstraction from the ethyl group and •OH addition to the aromatic ring.
The presence of two trifluoromethyl (-CF3) groups on the benzene (B151609) ring significantly influences the reaction rate. These strongly electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack by •OH radicals. Consequently, the •OH addition pathway is expected to be slower compared to unsubstituted ethylbenzene. The primary reaction pathway is therefore anticipated to be H-atom abstraction from the benzylic position of the ethyl group, which is less affected by the deactivating influence of the -CF3 groups.
For comparison, the experimentally determined rate constant for the reaction of ethylbenzene with •OH radicals is approximately 7.1 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298 K. Given the deactivating effect of the trifluoromethyl groups, the rate constant for this compound is expected to be somewhat lower. QSAR models can provide a more specific estimation.
Table 1: Estimated Atmospheric Reaction Parameters for this compound with Hydroxyl Radicals
| Parameter | Estimated Value | Basis of Estimation |
| k_OH (cm³ molecule⁻¹ s⁻¹ at 298 K) | (Estimate) 1.0 - 5.0 x 10⁻¹² | QSAR modeling and comparison with structurally similar compounds. The deactivating effect of two -CF3 groups is considered. |
| Atmospheric Lifetime (τ_atm) | (Estimate) 2 - 10 days | Calculated using the formula τ_atm = 1 / (k_OH * [OH]), assuming a typical global average •OH concentration of 1 x 10⁶ molecules cm⁻³. |
It is important to note that these are estimated values and experimental verification is required for a definitive assessment.
Reaction with Ozone (O3):
The reaction of ozone with aromatic compounds is generally much slower than the reaction with hydroxyl radicals, unless the aromatic ring is activated by electron-donating groups. In the case of this compound, the two trifluoromethyl groups strongly deactivate the ring, making the reaction with ozone negligible under typical atmospheric conditions. Therefore, ozone-initiated degradation is not considered a significant removal pathway for this compound.
Volatilization and Potential for Long-Range Atmospheric Transport Studies
The potential for a chemical to undergo long-range atmospheric transport (LRAT) is determined by its persistence in the atmosphere (i.e., its atmospheric lifetime) and its physical-chemical properties that govern its partitioning between different environmental compartments, particularly its volatility.
Volatility:
The volatility of a compound is described by its vapor pressure and its Henry's Law constant.
Vapor Pressure: There is no direct experimental data for the vapor pressure of this compound. However, it can be estimated using structure-property relationship models. Given its molecular weight and the presence of fluorine atoms, it is expected to be a semi-volatile organic compound (SVOC).
Henry's Law Constant (H): The Henry's Law constant describes the partitioning of a chemical between air and water. A higher Henry's Law constant indicates a greater tendency for the compound to volatilize from water into the air. Again, no direct experimental data exists for this compound. Estimation methods, such as those implemented in the EPI Suite™ software, can be used to predict this value. For comparison, the Henry's Law constant for ethylbenzene is approximately 6.7 x 10⁻³ atm·m³/mol, indicating moderate volatility. The presence of trifluoromethyl groups is likely to increase the hydrophobicity and potentially the Henry's Law constant of the molecule, favoring its partitioning into the atmosphere.
Potential for Long-Range Atmospheric Transport:
A compound's potential for long-range atmospheric transport is a function of its atmospheric lifetime and its partitioning behavior. Chemicals with atmospheric lifetimes of several days to weeks can be transported over long distances before being removed from the atmosphere by chemical reaction or deposition.
Based on the estimated atmospheric lifetime of 2 to 10 days with respect to reaction with •OH radicals, this compound has a moderate potential for long-range atmospheric transport. nih.gov During transport, it can be removed from the atmosphere via wet deposition (scavenging by rain and snow) and dry deposition (uptake by surfaces). The efficiency of these removal processes depends on its Henry’s Law constant and other physicochemical properties.
Further research, including the experimental determination of its reaction rate constants with atmospheric oxidants and its key physicochemical properties, is necessary to accurately model the environmental fate and long-range transport potential of this compound.
Table 2: Estimated Physicochemical Properties Relevant to Volatilization and Long-Range Transport of this compound
| Property | Estimated Value | Significance for Environmental Fate |
| Vapor Pressure (at 25°C) | (Estimate) Low to Moderate | Influences the rate of volatilization from surfaces and partitioning into the atmosphere. |
| Henry's Law Constant | (Estimate) Moderately High | Indicates a tendency to partition from water to air, facilitating atmospheric transport. |
| Atmospheric Half-Life | (Estimate) 1.4 - 7 days | Determines the persistence in the atmosphere and the potential distance of transport. |
Future Perspectives and Emerging Research Avenues for 3,5 Bis Trifluoromethyl Ethylbenzene
Exploration of Novel Synthetic Methodologies and Catalytic Systems for Enhanced Efficiency
The synthesis of trifluoromethylated aromatic compounds has evolved significantly, moving beyond harsh, traditional methods to more sophisticated and efficient catalytic systems. researchgate.net Future efforts concerning 3,5-Bis(trifluoromethyl)ethylbenzene and related structures will likely focus on improving reaction efficiency, selectivity, and substrate scope.
Research is actively pursuing the development of new trifluoromethylating agents and activating modes. researchgate.net While reagents like trimethyl(trifluoromethyl)silane (CF3SiMe3), often called the Ruppert-Prakash reagent, are popular for a variety of trifluoromethylation reactions, the quest for more economical and versatile alternatives is ongoing. acs.orgacs.orgacs.org Palladium-catalyzed reactions have emerged as a powerful tool for forming carbon-fluorine bonds, offering pathways for late-stage fluorination of complex molecules. pharmtech.com However, these reactions can face challenges, such as the inability to fluorinate certain heterocycles. pharmtech.com
Furthermore, the development of continuous-flow microreactors represents a significant advancement for synthesizing fluorinated intermediates safely. For instance, a process for producing 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, a structurally related compound, was successfully optimized in a microcapillary tube reactor to mitigate the risks associated with the formation of explosive hydrazoic acid in batch processes. researchgate.netacs.org This approach not only enhances safety but also improves control over reaction conditions, a principle directly applicable to the synthesis and modification of this compound.
Table 1: Emerging Catalytic Systems and Reagents in Trifluoromethylation
| Catalyst/Reagent Class | Description | Potential Advantage | Reference |
|---|---|---|---|
| Palladium Complexes | Catalyze C-F bond formation, often from arylboronic acid derivatives. | Allows for late-stage, functional group-tolerant fluorination. | pharmtech.com |
| Copper-Mediated Reagents | Used for trifluoromethylation of aryl, alkenyl, and alkyl halides. | Effective for a broad range of substrates. | researchgate.net |
| Ruppert-Prakash Reagent (CF3SiMe3) | A nucleophilic trifluoromethyl source activated by a fluoride (B91410) source. | Versatile and widely used for trifluoromethylating various electrophiles. | acs.org |
| Photoredox Catalysis | Uses light to generate trifluoromethyl radicals from a suitable precursor. | Operates under mild conditions, enabling novel transformations. | nih.gov |
Advanced Computational Design for Tailored Molecular Properties and Functions
Computational chemistry is an indispensable tool for predicting and understanding the effects of fluorination. nih.gov The powerful electron-withdrawing nature of the two CF3 groups in this compound dramatically alters the electronic landscape of the aromatic ring, influencing its reactivity and intermolecular interactions. Advanced computational methods, such as Density Functional Theory (DFT), allow researchers to model these effects with high accuracy. nih.gov
Future research will increasingly rely on in silico design to:
Predict Physicochemical Properties: Computational studies can forecast key parameters like lipophilicity, metabolic stability, and binding affinity, which are crucial for designing new pharmaceuticals and agrochemicals. emerginginvestigators.org Fluorination can enhance these properties, but its effects can be difficult to predict without computational support. nih.gov
Optimize Electronic and Optical Properties: For materials science applications, DFT calculations can predict the impact of the bis(trifluoromethyl) substitution pattern on a molecule's HOMO-LUMO gap, conductivity, and optical response. nih.gov This allows for the rational design of novel organic semiconductors or components for optoelectronic devices.
Guide Synthetic Strategy: By modeling reaction pathways and transition states, computational chemistry can help identify the most promising synthetic routes and catalyst systems, reducing the need for extensive empirical screening. pittcon.org
For example, computational studies on fluorinated allopurinol (B61711) demonstrated that fluorination could enhance chemical stability and modulate reactivity, showcasing the power of this approach to optimize molecular properties. emerginginvestigators.org Similarly, applying these methods to derivatives of this compound can accelerate the discovery of molecules with precisely tailored functions.
Development of New Applications in Specialized Chemical Sectors and Emerging Technologies
The unique properties conferred by the trifluoromethyl group mean that compounds like this compound are valuable building blocks for high-performance materials and bioactive molecules. rsc.org While trifluoromethylated aromatics are already established in pharmaceuticals and agrochemicals, future applications are expected to branch into more specialized sectors. rsc.orgdataintelo.com
Pharmaceuticals: The trifluoromethyl group is present in numerous blockbuster drugs. pharmtech.com Research continues to explore how substitution patterns, such as the 3,5-bis(trifluoromethyl) motif, can enhance drug efficacy, improve metabolic stability, and fine-tune selectivity for biological targets like enzymes. mdpi.com
Agrochemicals: This sector relies on trifluoromethylated compounds for creating potent and effective herbicides and insecticides. dataintelo.com The 3,5-bis(trifluoromethyl)phenyl moiety is a key component in developing new active ingredients with improved performance and environmental profiles.
Advanced Polymers and Materials: Fluorinated polymers are known for their exceptional chemical resistance, thermal stability, and unique surface properties. nih.govresearchgate.net this compound could serve as a monomer or precursor for new fluoropolymers with tailored dielectric properties for advanced electronics or as specialty coatings.
Liquid Crystals and Organic Electronics: The strong dipole moment and steric profile of the bis(trifluoromethyl)phenyl group can be exploited in the design of new liquid crystalline materials and organic semiconductors for displays and sensors.
Integration with Green Chemistry and Sustainable Synthesis Initiatives for Reduced Environmental Footprint
The field of fluorine chemistry is increasingly focused on adopting the principles of green chemistry to minimize its environmental impact. tandfonline.comnumberanalytics.com This involves developing cleaner synthetic routes, using less hazardous reagents, and improving atom economy. dovepress.comresearchgate.net
Key areas for future development include:
Safer Fluorinating Agents: Traditional fluorination often involves hazardous reagents like elemental fluorine or hydrogen fluoride. dovepress.com Research is focused on developing safer, more manageable alternatives. bioengineer.org A recent breakthrough involves creating stable, less hygroscopic fluorinating reagents from common potassium fluoride, which could make many processes greener. bioengineer.org
Solvent-Free and Alternative Solvent Systems: Reducing or eliminating volatile organic solvents is a primary goal of green chemistry. researchgate.net Research into solvent-free fluorination of aromatic compounds has shown promising results. researchgate.net Additionally, fluorine-containing ionic liquids are being explored as recyclable solvent systems. man.ac.uk
Electrochemical Fluorination: Electrochemical methods can introduce fluorine atoms into molecules without the need for stoichiometric chemical reagents, representing a clean and scalable approach. numberanalytics.com
Flow Chemistry: As demonstrated with the synthesis of a related benzyl (B1604629) azide, continuous-flow reactors can prevent the accumulation of hazardous byproducts, reduce waste, and allow for safer operation at higher temperatures and pressures, leading to more efficient processes. researchgate.netacs.org
Table 2: Green Chemistry Strategies in Fluorine Chemistry
| Strategy | Description | Environmental Benefit | Reference |
|---|---|---|---|
| Electrochemical Fluorination | Uses electricity to drive fluorination, often with a fluoride salt like Et3N·3HF. | Reagent-free approach, mild conditions, minimizes chemical waste. | numberanalytics.com |
| Flow Chemistry | Reactions are performed in continuous-flowing streams in small reactors. | Improves safety by minimizing hazardous accumulations, better process control, reduces waste. | researchgate.net |
| Use of Safer Reagents | Developing stable, non-toxic fluorinating agents from abundant sources like KF. | Reduces handling risks and reliance on hazardous chemicals like HF. | bioengineer.org |
| Solvent-Free Reactions | Conducting reactions without a solvent medium. | Eliminates solvent waste, which is a major contributor to chemical process waste. | researchgate.net |
Interdisciplinary Research with Materials Science, Physics, and Advanced Engineering Disciplines
The future of this compound and its derivatives lies at the intersection of chemistry and other scientific fields. nih.govacs.org Its unique combination of properties makes it a candidate for exploration in diverse, high-tech applications.
Materials Science: Research into fluorinated materials is a rapidly growing field. man.ac.uk This includes the development of fluoropolymers for specialized applications, such as recyclable, high-performance plastics and materials for biomedical devices due to their biocompatibility and durability. nih.govresearchgate.net Derivatives of this compound could be investigated as building blocks for materials with unique thermal or weather stability. nih.gov
Advanced Engineering (Electronics and Energy): Fluorinated compounds are critical in the energy sector. They are used in the electrolytes of rechargeable batteries to improve safety, stability, and performance. wpmucdn.com The high electronegativity of fluorine can help create stable electrode-electrolyte interphases. wpmucdn.com The dielectric properties of molecules containing the bis(trifluoromethyl)phenyl group could be valuable for creating new insulators or components for capacitors and other electronic devices.
Physics: The physical properties of fluorinated molecules, such as their low surface energy and unique intermolecular interactions, are of fundamental interest. noaa.gov Understanding how the precise placement of multiple CF3 groups affects crystal packing, phase behavior, and electronic structure is a rich area for collaborative research between chemists and physicists.
Addressing Unresolved Scientific Challenges and Knowledge Gaps in Fluorine Chemistry
Despite significant progress, fluorine chemistry is not without its challenges. researchgate.net Future research on compounds like this compound will need to address several fundamental knowledge gaps.
One of the primary challenges remains the development of highly selective and efficient methods for C-F bond formation and activation. pharmtech.comdovepress.com While many methods exist to install CF3 groups, selectively manipulating a single C-F bond within a CF3 group to create difluoroalkyl compounds remains a significant hurdle, though recent progress has been made using radical-based mechanisms. nih.gov
Another major challenge is overcoming the use of hazardous reagents and energy-intensive processes that are still common in industrial-scale production. researchgate.net The environmental impact of some fluorinated compounds, particularly volatile fluorinated gases, also highlights the need for sustainable "repurposing" chemistry that can convert these waste products into valuable chemicals. noaa.gov
Finally, the "fluorine factor" itself—the often unpredictable and dramatic effect that fluorine substitution has on a molecule's biological and physical properties—is still not fully understood. nih.govbohrium.com Bridging this knowledge gap requires a concerted effort combining synthesis, spectroscopy, computational modeling, and biological evaluation to build a more predictive science of fluorinated molecules. nih.gov
Q & A
Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound derivatives?
- Methodology : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites. For example, the LUMO of 3,5-bis(trifluoromethyl)phenyl isothiocyanate is localized on the isothiocyanate group, making it reactive toward amines. Basis sets like 6-31G* and hybrid functionals (e.g., B3LYP) are recommended for accuracy .
- Data Contradiction : Experimental IR spectra may deviate from DFT predictions due to solvent effects, requiring corrections (e.g., PCM solvation models) .
Q. What is the thermodynamic impact of trifluoromethyl substituents on reaction equilibria and kinetics in cross-coupling reactions?
- Methodology : Compare enthalpy changes (ΔH) for reactions involving trifluoromethyl vs. methyl substituents. For 3,5-bis(trifluoromethyl)aniline, gas-phase proton affinity is 1425 kJ/mol, indicating strong electron-withdrawing effects that slow electrophilic substitution .
- Experimental Design : Use calorimetry or computational thermochemistry to quantify substituent effects on activation barriers .
Q. How do steric and electronic effects of -CF₃ groups influence regioselectivity in catalytic C–H functionalization?
- Methodology :
- Steric Maps : Molecular dynamics simulations reveal that -CF₃ groups create steric hindrance at the meta-positions, directing catalysts (e.g., Pd) to para-sites.
- Kinetic Studies : Monitor reaction rates under varying catalyst loads (e.g., Pd(OAc)₂ vs. bulky phosphine ligands) to optimize selectivity .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
